2,3-Dihydroxymethylpyridine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-(hydroxymethyl)pyridin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c9-4-6-2-1-3-8-7(6)5-10;/h1-3,9-10H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNKWLMBRMJUTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CO)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590577 | |
| Record name | (Pyridine-2,3-diyl)dimethanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423169-40-8 | |
| Record name | (Pyridine-2,3-diyl)dimethanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(hydroxymethyl)pyridin-2-yl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,3-Dihydroxymethylpyridine hydrochloride synthesis methods
An In-depth Technical Guide to the Synthesis of 2,3-Dihydroxymethylpyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxymethylpyridine, also known as 2,3-pyridinedimethanol, and its hydrochloride salt are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds and other fine chemicals. The strategic placement of the two hydroxymethyl groups on the pyridine ring allows for diverse subsequent chemical modifications, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the primary methods for the synthesis of this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparison of the different approaches.
Core Synthetic Strategies: An Overview
The synthesis of this compound predominantly commences from commercially available precursors such as 2,3-pyridinedicarboxylic acid (quinolinic acid) or 2,3-lutidine (2,3-dimethylpyridine). The choice of starting material often dictates the overall synthetic strategy, which primarily revolves around the reduction of carboxylic acid or ester functionalities or the oxidation of methyl groups followed by reduction.
Caption: Overview of synthetic pathways to 2,3-Dihydroxymethylpyridine HCl.
Method 1: Reduction of 2,3-Pyridinedicarboxylic Acid and Its Esters
This is the most direct and commonly employed route for the synthesis of 2,3-dihydroxymethylpyridine. The dicarboxylic acid or its corresponding diester is reduced to the diol. Two primary classes of reducing agents are utilized for this transformation: metal hydrides and catalytic hydrogenation.
Principle and Mechanistic Insights
-
Metal Hydride Reduction: Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters, to the corresponding alcohols.[1][2][3] The reaction proceeds via the nucleophilic attack of the hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon. For carboxylic acids, the first equivalent of hydride reacts with the acidic proton to liberate hydrogen gas, followed by reduction of the carboxylate salt.[3] The high reactivity of LAH necessitates the use of anhydrous ethereal solvents (e.g., diethyl ether, tetrahydrofuran) and careful handling due to its violent reaction with water.[4]
-
Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst to reduce the ester functionalities.[5] While generally considered a "greener" and more cost-effective alternative for large-scale production, the catalytic hydrogenation of esters often requires high pressures and temperatures and the use of specific catalysts, such as ruthenium or copper-chromium complexes.[5][6] The reduction of carboxylic acids via catalytic hydrogenation is more challenging and can sometimes lead to decarboxylation.[7] Therefore, this method is more suitable for the diester derivative of 2,3-pyridinedicarboxylic acid.
Experimental Protocols
Protocol 1.1: Lithium Aluminum Hydride (LAH) Reduction of Diethyl 2,3-Pyridinedicarboxylate
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF) and cooled to 0°C in an ice bath.
-
Addition of Ester: A solution of diethyl 2,3-pyridinedicarboxylate in anhydrous THF is added dropwise to the LAH suspension at a rate that maintains the internal temperature below 10°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quenching: The reaction is carefully quenched by cooling the flask back to 0°C and slowly adding water dropwise, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is crucial for the safe decomposition of excess LAH and the formation of a granular precipitate of aluminum and lithium salts.
-
Work-up: The resulting precipitate is filtered off, and the filter cake is washed thoroughly with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,3-dihydroxymethylpyridine as a solid.
Protocol 1.2: Catalytic Hydrogenation of Diethyl 2,3-Pyridinedicarboxylate
-
Setup: A high-pressure autoclave is charged with diethyl 2,3-pyridinedicarboxylate, a suitable solvent (e.g., ethanol or THF), and a catalytic amount of a ruthenium-based homogeneous catalyst (e.g., a Ru-pincer complex).[8]
-
Reaction: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 atm). The mixture is heated to 100-150°C and stirred for 10-24 hours.
-
Work-up: After cooling to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered to remove the catalyst (if heterogeneous) or directly concentrated under reduced pressure. The residue can be purified by column chromatography or recrystallization to afford pure 2,3-dihydroxymethylpyridine.
Data Presentation: Comparison of Reduction Methods
| Parameter | Lithium Aluminum Hydride (LAH) | Catalytic Hydrogenation |
| Starting Material | Carboxylic Acid or Ester | Primarily Ester |
| Reaction Conditions | 0°C to reflux, atmospheric pressure | High temperature (100-150°C), High pressure (50-100 atm) |
| Reagents | Stoichiometric, highly reactive | Catalytic, H₂ gas |
| Solvents | Anhydrous ethers (THF, Et₂O) | Alcohols, THF, Toluene |
| Advantages | High yields, fast reactions, versatile | "Green" reagent (H₂), suitable for large scale |
| Disadvantages | Hazardous (reacts with water), waste generation | Requires specialized equipment (autoclave), high energy input |
Method 2: Synthesis from 2,3-Lutidine
An alternative strategy involves starting from the more readily available 2,3-lutidine. This multi-step process first involves the oxidation of the two methyl groups to carboxylic acids, followed by the reduction of the resulting 2,3-pyridinedicarboxylic acid as described in Method 1.
Principle and Mechanistic Insights
The oxidation of the alkyl side chains on an aromatic ring is a classic transformation. Strong oxidizing agents like potassium permanganate (KMnO₄) are effective for this purpose. The reaction proceeds via a free-radical mechanism involving the abstraction of a benzylic-like hydrogen atom. The resulting 2,3-pyridinedicarboxylic acid can then be isolated and subjected to reduction.
Experimental Protocol: Two-Step Synthesis from 2,3-Lutidine
Step 1: Oxidation of 2,3-Lutidine
-
A solution of potassium permanganate in water is heated to 75-80°C.
-
2,3-Lutidine is added portion-wise to the hot solution, maintaining the temperature.
-
The reaction mixture is heated at reflux for several hours until the purple color of the permanganate disappears, indicating the completion of the oxidation.
-
The hot solution is filtered to remove the manganese dioxide by-product.
-
The filtrate is cooled and acidified with hydrochloric acid to a pH of 3-4, causing the 2,3-pyridinedicarboxylic acid to precipitate.
-
The solid is collected by filtration, washed with cold water, and dried.
Step 2: Reduction of 2,3-Pyridinedicarboxylic Acid
The obtained 2,3-pyridinedicarboxylic acid can then be reduced to 2,3-dihydroxymethylpyridine using the LAH reduction protocol (Protocol 1.1).
Final Step: Formation of the Hydrochloride Salt
The conversion of the free base, 2,3-dihydroxymethylpyridine, to its hydrochloride salt is a straightforward acid-base reaction. This step is often used as a method of purification, as the salt is typically a stable, crystalline solid that can be easily isolated in high purity.
Experimental Protocol: Hydrochloride Salt Formation
-
The crude or purified 2,3-dihydroxymethylpyridine is dissolved in a suitable solvent, such as a mixture of acetone and methanol.[9]
-
The solution is cooled in an ice bath.
-
Dry hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a solvent like isopropanol or diethyl ether is added dropwise, until the pH becomes acidic (pH ~1).
-
The this compound precipitates as a white solid.
-
The mixture is stirred in the cold for a period to ensure complete crystallization.
-
The solid product is collected by filtration, washed with a cold solvent (e.g., acetone or diethyl ether), and dried under vacuum to yield the final product in high purity.
Caption: Workflow for the formation of the hydrochloride salt.
Conclusion
The synthesis of this compound is well-established, with the reduction of 2,3-pyridinedicarboxylic acid or its esters being the most prevalent and efficient method. The choice between a powerful chemical reductant like LAH and catalytic hydrogenation depends on the scale of the synthesis, available equipment, and safety considerations. For laboratory-scale synthesis, the LAH method offers high yields and operational simplicity, provided that appropriate safety measures are taken. For industrial-scale production, catalytic hydrogenation presents a more sustainable and economical, albeit more technologically demanding, alternative. The final conversion to the hydrochloride salt serves as an effective purification step, yielding a stable and pure final product.
References
- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 2. jinjingchemical.com [jinjingchemical.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. oa.tib.eu [oa.tib.eu]
- 7. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]
- 8. 3-Pyridinemethanol synthesis - chemicalbook [chemicalbook.com]
- 9. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]
An In-depth Technical Guide to 2,3-Bis(hydroxymethyl)pyridine Hydrochloride for Researchers and Drug Development Professionals
An authoritative guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of 2,3-Bis(hydroxymethyl)pyridine hydrochloride.
Introduction
2,3-Bis(hydroxymethyl)pyridine hydrochloride, also known as 2,3-pyridinedimethanol hydrochloride, is a heterocyclic organic compound with significant potential in pharmaceutical and materials science. Its pyridine core, a common motif in bioactive molecules, coupled with two reactive hydroxymethyl groups, makes it a versatile building block for the synthesis of a wide array of complex chemical entities.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility in drug discovery and development.
It is important to note that the nomenclature surrounding dihydroxymethylpyridines can be ambiguous. This guide focuses specifically on the 2,3-disubstituted isomer. Its structural isomer, 3-hydroxy-2-(hydroxymethyl)pyridine, possesses distinct chemical and physical properties.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,3-Bis(hydroxymethyl)pyridine hydrochloride is fundamental to its application in research and development.
Table 1: Physicochemical Properties of 2,3-Bis(hydroxymethyl)pyridine Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ClNO₂ | [2] |
| Molecular Weight | 175.61 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in water | [2] |
| CAS Number | 423169-40-8 |
The hydrochloride salt form enhances the compound's solubility in aqueous solutions, a desirable characteristic for many pharmaceutical and biological applications. The two hydroxymethyl groups are capable of participating in hydrogen bonding, which influences its solubility and crystal packing.
Synthesis and Purification
Synthetic Pathway Overview
A common and effective method for the synthesis of pyridine dimethanols is the reduction of the corresponding dicarboxylic acid.[3] This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Caption: General synthetic route to 2,3-Bis(hydroxymethyl)pyridine hydrochloride.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and may require optimization.
Step 1: Reduction of 2,3-Pyridinedicarboxylic Acid
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared under a nitrogen atmosphere.
-
2,3-Pyridinedicarboxylic acid is added portion-wise to the stirred suspension at 0 °C. Causality: The portion-wise addition is crucial to control the exothermic reaction between the strong reducing agent and the carboxylic acid.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution at 0 °C. Causality: This quenching procedure is a standard and safe method to decompose the excess LiAlH₄ and the aluminum salts formed during the reaction.
-
The resulting precipitate is filtered off, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 2,3-Bis(hydroxymethyl)pyridine.
Step 2: Formation of the Hydrochloride Salt
-
The crude 2,3-Bis(hydroxymethyl)pyridine is dissolved in a minimal amount of a suitable organic solvent (e.g., ethanol or isopropanol).
-
A solution of hydrochloric acid (either aqueous or in a solvent like diethyl ether) is added dropwise with stirring until the solution becomes acidic.
-
The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.
-
The solid is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any non-polar impurities, and dried under vacuum to afford 2,3-Bis(hydroxymethyl)pyridine hydrochloride.
Self-Validating System: The purity of the final product should be assessed by measuring its melting point and by spectroscopic methods (NMR, IR, and MS). The presence of sharp, well-defined peaks in the NMR spectra and the absence of impurity signals would validate the success of the purification.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 2,3-Bis(hydroxymethyl)pyridine Hydrochloride
| Technique | Expected Features |
| ¹H NMR | - Downfield shifts of the pyridine ring protons due to the electron-withdrawing effect of the protonated nitrogen.[6]- Signals for the two methylene (-CH₂-) groups, likely appearing as singlets or AB quartets.- A broad signal for the hydroxyl (-OH) protons, which is exchangeable with D₂O. |
| ¹³C NMR | - Signals for the carbon atoms of the pyridine ring, with those closer to the protonated nitrogen appearing at a lower field.- Signals for the two methylene carbons. |
| FT-IR | - A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.[7]- C-H stretching vibrations of the pyridine ring and methylene groups around 3000 cm⁻¹.- C=C and C=N stretching vibrations of the pyridine ring in the 1600-1400 cm⁻¹ region.[4]- C-O stretching vibrations around 1050 cm⁻¹. |
| Mass Spec. | - The molecular ion peak (M⁺) corresponding to the free base (C₇H₉NO₂) at m/z 139.[8]- Fragmentation patterns involving the loss of hydroxymethyl groups (-CH₂OH), water (H₂O), and cleavage of the pyridine ring.[9][10] |
Chemical Reactivity and Applications
The chemical reactivity of 2,3-Bis(hydroxymethyl)pyridine hydrochloride is primarily dictated by the two hydroxymethyl groups and the pyridine ring. These functional groups allow for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.
Reactivity of the Hydroxymethyl Groups
The primary alcohol functionalities can undergo a range of reactions, including:
-
Esterification and Etherification: Reaction with carboxylic acids, acid chlorides, or alkyl halides to form the corresponding esters and ethers.
-
Oxidation: Selective oxidation of one or both alcohol groups to aldehydes or carboxylic acids.
-
Halogenation: Conversion of the hydroxyl groups to halogens (e.g., using thionyl chloride to form 2,3-bis(chloromethyl)pyridine), which are excellent leaving groups for subsequent nucleophilic substitution reactions.
Caption: Key reactions involving the hydroxymethyl groups.
Role in Drug Discovery and Development
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The dihydroxymethyl functionality of this compound provides handles for the introduction of various pharmacophores and for the construction of more complex molecular architectures. Derivatives of dihydroxymethylpyridines have been investigated for a range of biological activities.
-
Antimicrobial and Antiviral Agents: Pyridine derivatives are known to exhibit a broad spectrum of antimicrobial and antiviral activities.[11][12] The ability to functionalize the hydroxymethyl groups allows for the synthesis of libraries of compounds for screening against various pathogens.
-
Enzyme Inhibitors: The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall molecular shape can be tailored to fit into the active sites of enzymes.
-
Ligands for Metal Complexes: The nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxymethyl groups can coordinate with metal ions, making this compound a potential ligand for the synthesis of metal-based therapeutics.
Analytical Methodologies
Accurate and reliable analytical methods are crucial for quality control and for monitoring reactions involving 2,3-Bis(hydroxymethyl)pyridine hydrochloride.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pyridine derivatives.[13][14]
Table 3: Representative HPLC Method for Pyridine Derivatives
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[15] |
| Detection | UV detection at a wavelength where the pyridine ring absorbs (typically around 260 nm). |
| Flow Rate | 1.0 mL/min |
Method Validation: A robust HPLC method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness to ensure its suitability for its intended purpose.[16]
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile derivatives of 2,3-Bis(hydroxymethyl)pyridine, GC-MS can be a powerful analytical tool.[17] Derivatization of the polar hydroxyl groups, for instance, by silylation, may be necessary to improve chromatographic performance.[18]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 2,3-Bis(hydroxymethyl)pyridine hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage.
References
- 1. PYRIDINE-2,3-DIMETHANOL | 38070-79-0 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. jinjingchemical.com [jinjingchemical.com]
- 4. 2,6-Pyridinedimethanol [webbook.nist.gov]
- 5. 2-(Hydroxymethyl)pyridine(586-98-1) 1H NMR [m.chemicalbook.com]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. 2,6-Pyridinedimethanol [webbook.nist.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities | Semantic Scholar [semanticscholar.org]
- 13. helixchrom.com [helixchrom.com]
- 14. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 15. ptfarm.pl [ptfarm.pl]
- 16. researchgate.net [researchgate.net]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of 2,3-Dihydroxymethylpyridine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 2,3-Dihydroxymethylpyridine hydrochloride (CAS No: 38070-01-6), a key intermediate in organic synthesis. For researchers, scientists, and drug development professionals, understanding these fundamental physicochemical properties is paramount for ensuring the efficacy, safety, and shelf-life of end-products. This document outlines the theoretical basis for solubility and stability, presents detailed experimental protocols for their determination, and offers expert insights into the practical application of this data in a laboratory and manufacturing context. By synthesizing established scientific principles with actionable methodologies, this guide serves as an essential resource for the robust development of processes and formulations involving this compound.
Introduction
This compound, also known as 2,3-Pyridinedimethanol hydrochloride, is a heterocyclic compound featuring a pyridine core substituted with two hydroxymethyl groups. Its structural attributes make it a valuable building block in the synthesis of more complex molecules, including pharmacologically active agents. The hydrochloride salt form is often utilized to enhance properties such as crystallinity, stability, and aqueous solubility.[1][2]
A thorough characterization of the solubility and stability of this compound is a critical prerequisite for its effective use. Solubility dictates the choice of solvent systems for reactions, purification, and formulation, directly impacting process efficiency and bioavailability. Stability, the capacity of the compound to resist chemical degradation under various environmental conditions, is fundamental to defining storage requirements, predicting shelf-life, and ensuring the safety and quality of the final product.[3]
This guide is structured to provide a holistic understanding, beginning with the core physicochemical properties and progressing to in-depth discussions and protocols for solubility and stability assessment.
Physicochemical Properties
A foundational understanding of the molecule's intrinsic properties is essential before delving into its behavior in solution or under stress.
| Property | Value | Source |
| Chemical Name | 2,3-Pyridinedimethanol hydrochloride | - |
| Synonyms | 2,3-Dihydroxymethylpyridine HCl | - |
| CAS Number | 38070-01-6 | [4] |
| Molecular Formula | C₇H₁₀ClNO₂ | [4] |
| Molecular Weight | 175.61 g/mol | [4] |
| Appearance | Colorless or pale yellow solid | [4] |
| General Solubility | Soluble in water and common organic solvents | [4] |
| General Stability | Stable under normal storage conditions | [4] |
Comprehensive Solubility Profile
The adage "like dissolves like" provides a starting point, but a quantitative and condition-dependent understanding of solubility is required for scientific applications. As a hydrochloride salt of a polar molecule with two hydroxyl groups, this compound is expected to be freely soluble in aqueous and polar protic solvents.
Factors Influencing Solubility
-
pH: The pyridine nitrogen is basic and will be protonated at low pH. The hydroxyl groups are weakly acidic. The overall charge of the molecule, and thus its interaction with polar solvents, will be pH-dependent. Generally, the salt form ensures high solubility in neutral and acidic aqueous media.
-
Temperature: Most solid dissolutions are endothermic, meaning solubility increases with temperature. Characterizing this relationship is crucial for developing crystallization processes and predicting stability at different storage temperatures.
-
Solvent Polarity: High solubility is anticipated in polar solvents like water, methanol, and ethanol due to favorable hydrogen bonding. Solubility will likely decrease in less polar solvents such as acetone or ethyl acetate and be negligible in non-polar solvents like hexanes.
Experimental Determination of Solubility
The shake-flask method is a reliable and widely adopted technique for determining equilibrium solubility.
Workflow for Shake-Flask Solubility Determination
References
A Technical Guide to the Spectroscopic Characterization of 2,3-Dihydroxymethylpyridine Hydrochloride
Introduction
2,3-Dihydroxymethylpyridine hydrochloride is a substituted pyridine derivative of interest in medicinal chemistry and drug development. As with any compound intended for these applications, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific salt are not widely published, this guide synthesizes fundamental spectroscopic principles and data from analogous compounds to present a robust, predictive analysis. This approach not only offers a spectral benchmark for researchers working with this molecule but also illustrates the deductive processes central to spectroscopic interpretation.
Molecular Structure and Spectroscopic Implications
The structure of this compound features a pyridine ring substituted at the 2- and 3-positions with hydroxymethyl (-CH₂OH) groups. The hydrochloride salt form implies that the basic nitrogen atom of the pyridine ring is protonated, forming a pyridinium ion with a chloride counter-ion. This protonation has significant electronic effects that profoundly influence the spectroscopic data.
The key structural features to consider are:
-
Aromatic Pyridinium Ring: The protonation of the ring nitrogen withdraws electron density from the aromatic system, leading to a general deshielding of the ring protons and carbons in NMR spectroscopy.
-
Hydroxymethyl Groups: These introduce alcohol functionalities, which are characterized by specific stretching and bending vibrations in IR spectroscopy. The protons of the hydroxyl groups are exchangeable and their signals in ¹H NMR can be broad and solvent-dependent.
-
Adjacent Substituents: The proximity of the two hydroxymethyl groups can lead to steric interactions and influence hydrogen bonding, which may be reflected in the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, analysis of both ¹H and ¹³C NMR spectra is crucial. The spectra are typically recorded in a deuterated solvent such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), as the compound is a salt and likely insoluble in non-polar solvents like chloroform-d (CDCl₃).
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
The residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O) is used for chemical shift calibration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.
-
The solvent signal (e.g., DMSO-d₆ at 39.52 ppm) is used for calibration.
-
Predicted ¹H NMR Spectrum
The protonation of the pyridine nitrogen significantly impacts the chemical shifts of the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to the neutral pyridine.[1]
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale and Commentary |
| H-6 | ~8.6 - 8.8 | Doublet (d) | 1H | This proton is ortho to the protonated nitrogen, leading to strong deshielding. It will be split by H-5. |
| H-4 | ~8.3 - 8.5 | Doublet (d) | 1H | Also significantly deshielded due to its position relative to the nitrogen. It will be split by H-5. |
| H-5 | ~7.8 - 8.0 | Triplet (t) or Doublet of Doublets (dd) | 1H | This proton is coupled to both H-4 and H-6, resulting in a triplet or doublet of doublets. |
| -CH₂OH (at C-2) | ~4.9 - 5.1 | Singlet (s) | 2H | The methylene protons adjacent to the aromatic ring and an oxygen atom are expected in this region. The signal is a singlet as there are no adjacent protons to couple with. |
| -CH₂OH (at C-3) | ~4.7 - 4.9 | Singlet (s) | 2H | Similar to the other methylene group, but may have a slightly different chemical shift due to its position at C-3. |
| -OH | Variable | Broad Singlet (br s) | 2H | The chemical shift of hydroxyl protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. In D₂O, this signal will exchange with the solvent and may not be observed. |
| N-H | Variable | Broad Singlet (br s) | 1H | The proton on the pyridinium nitrogen is also exchangeable and its observation depends on the solvent. |
Predicted ¹³C NMR Spectrum
The deshielding effect of the protonated nitrogen is also evident in the ¹³C NMR spectrum.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale and Commentary |
| C-2 | ~150 - 155 | The carbon atom attached to the nitrogen is significantly deshielded. |
| C-6 | ~145 - 148 | The other carbon atom alpha to the nitrogen is also strongly deshielded. |
| C-4 | ~140 - 143 | The para carbon to the nitrogen is also deshielded. |
| C-3 | ~135 - 138 | The chemical shift of this carbon is influenced by the attached hydroxymethyl group. |
| C-5 | ~127 - 130 | This carbon is expected to be the most shielded of the aromatic carbons. |
| -CH₂OH (at C-2) | ~62 - 65 | Typical chemical shift for a methylene carbon attached to an aromatic ring and an oxygen atom. |
| -CH₂OH (at C-3) | ~60 - 63 | Similar to the other methylene carbon, with a potentially slight upfield shift. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to be complex, but key functional groups will give rise to characteristic absorption bands.[2][3][4][5]
| Wavenumber Range (cm⁻¹) | Vibration | Intensity | Commentary |
| 3400 - 3200 | O-H stretch | Strong, Broad | The broadness is due to intermolecular hydrogen bonding between the hydroxyl groups.[4] |
| 3100 - 3000 | Aromatic C-H stretch | Medium | Characteristic of C-H bonds on the pyridine ring. |
| 2950 - 2850 | Aliphatic C-H stretch | Medium | From the methylene (-CH₂) groups. |
| ~2500 | N-H stretch (pyridinium) | Broad | The N-H stretch of the pyridinium ion often appears as a broad absorption in this region. |
| 1630 - 1580 | C=C and C=N stretch | Medium to Strong | Aromatic ring stretching vibrations of the pyridinium ring. |
| 1480 - 1400 | Aromatic ring stretch | Medium | Further characteristic absorptions of the pyridine ring. |
| ~1420 | O-H bend | Medium | In-plane bending of the hydroxyl groups. |
| 1050 - 1000 | C-O stretch | Strong | Stretching vibration of the primary alcohol C-O bonds. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For a hydrochloride salt, the analysis is typically performed on the free base after the loss of HCl.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced via direct infusion or after separation by liquid chromatography (LC).
-
Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule.
-
Analysis: The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺, where M is the free base (2,3-Dihydroxymethylpyridine).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
Predicted Mass Spectrum Fragmentation
The molecular weight of the free base, 2,3-Dihydroxymethylpyridine (C₇H₉NO₂), is 139.15 g/mol . In ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 140.
Fragmentation Pathway:
The fragmentation of the parent ion would likely proceed through common pathways for benzylic alcohols.
-
[M+H]⁺ at m/z 140: The protonated molecular ion of the free base.
-
m/z 122: Loss of water (H₂O) from the protonated molecule.
-
m/z 110: Loss of formaldehyde (CH₂O) from the protonated molecule, a common fragmentation for hydroxymethyl groups.
-
m/z 108: Loss of methanol (CH₃OH).
-
m/z 80: Further fragmentation of the pyridine ring.
The fragmentation pattern can be visualized as follows:
Caption: Predicted ESI-MS fragmentation pathway.
Conclusion
This technical guide provides a detailed, predictive overview of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. By applying fundamental spectroscopic principles and leveraging data from analogous structures, we have constructed a comprehensive spectral profile. This information serves as a valuable resource for researchers in the synthesis, purification, and analysis of this compound, ensuring its correct identification and characterization in drug discovery and development workflows. The provided protocols and interpretations are designed to be a practical guide for laboratory work.
References
An In-Depth Technical Guide to the Potential Biological Activities of 2,3-Dihydroxymethylpyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydroxymethylpyridine hydrochloride, a pyridine derivative with two hydroxymethyl groups at the 2 and 3 positions, represents a chemical scaffold with significant, yet largely unexplored, potential in medicinal chemistry. While direct research on this specific compound is limited, its structural similarity to pyridoxine (Vitamin B6) and other biologically active 2,3-disubstituted pyridines provides a strong foundation for predicting its pharmacological profile. This guide synthesizes current knowledge on related compounds to infer the potential biological activities of this compound, offering a comprehensive exploration of its possible roles as an anti-inflammatory, antimicrobial, antiviral, anticancer, and neuroprotective agent. Detailed, field-proven experimental protocols are provided for each potential activity to empower researchers to systematically investigate this promising molecule. This document serves as a foundational resource to stimulate and guide future research into the therapeutic applications of this compound.
Introduction: Unveiling the Potential of a Pyridine Scaffold
The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its ability to participate in hydrogen bonding and its metabolic stability make it a valuable component in the design of new therapeutic agents.[2] this compound, as a structural analog of pyridoxine (Vitamin B6), is of particular interest. Pyridoxine and its active form, pyridoxal 5'-phosphate (PLP), are essential cofactors in a vast array of enzymatic reactions, particularly in amino acid metabolism and neurotransmitter synthesis.[3][4]
The hydrochloride salt form of 2,3-Dihydroxymethylpyridine enhances its solubility and stability, making it amenable to biological testing. While direct studies are scarce, the arrangement of the two hydroxymethyl groups at the 2 and 3 positions suggests several potential biological activities based on established structure-activity relationships (SAR) of related pyridine derivatives. This guide will explore these potential activities in detail, providing the scientific rationale and experimental frameworks for their investigation.
Synthesis and Characterization
A robust understanding of the synthesis and physicochemical properties of this compound is fundamental to any biological investigation.
Synthetic Approach
The synthesis of 2,3-disubstituted pyridines can be achieved through various synthetic routes. A common approach involves the metallation of a suitable pyridine precursor followed by functionalization. For instance, the synthesis of 2,3-pyridinedimethanol can be approached by the reduction of 2,3-pyridinedicarboxylic acid or its esters. The resulting diol can then be converted to its hydrochloride salt.
A representative synthetic scheme is outlined below:
Caption: Synthetic pathway for this compound.
Physicochemical Characterization
Thorough characterization is crucial to confirm the identity and purity of the synthesized compound.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | To determine the proton environment and confirm the structure. | Signals corresponding to the pyridine ring protons and the methylene protons of the hydroxymethyl groups. The integration of these signals should match the expected proton count. |
| ¹³C NMR | To identify the carbon skeleton of the molecule. | Resonances for the pyridine ring carbons and the methylene carbons. |
| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the free base and characteristic fragmentation patterns. |
| FT-IR Spectroscopy | To identify functional groups. | Characteristic absorption bands for O-H (hydroxyl), C-H, C=C, and C=N bonds. |
| Elemental Analysis | To determine the elemental composition. | The percentage of C, H, N, O, and Cl should be within the acceptable range of the calculated values. |
Potential Biological Activities and Investigative Protocols
The structural features of this compound suggest several avenues for biological investigation.
Vitamin B6 Antagonism and Neurological Effects
Given its structural similarity to pyridoxine, this compound could act as a Vitamin B6 antagonist. Such antagonists can interfere with the function of PLP-dependent enzymes, potentially leading to neurological effects.[5][6]
Vitamin B6 antagonists are valuable tools for studying the roles of PLP in various metabolic pathways. Some have been investigated for their effects on the central nervous system.[5] Understanding the potential of this compound as a B6 antagonist could provide insights into its neurological activity and potential toxicity.
This protocol describes a general method to assess the inhibitory effect of the compound on a PLP-dependent enzyme, such as a transaminase.
Materials:
-
Purified PLP-dependent enzyme (e.g., alanine aminotransferase)
-
Substrates for the enzyme (e.g., L-alanine and α-ketoglutarate)
-
Pyridoxal 5'-phosphate (PLP)
-
This compound
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of the enzyme in the reaction buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and make serial dilutions.
-
Reaction Mixture: In a 96-well plate, add the reaction buffer, the compound at various concentrations, and the enzyme. Incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate Reaction: Add the substrates to initiate the enzymatic reaction.
-
Monitor Reaction: Monitor the change in absorbance at a specific wavelength over time, which corresponds to the product formation or substrate consumption.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Anti-inflammatory Activity
Many pyridine derivatives exhibit anti-inflammatory properties, often through the modulation of inflammatory pathways such as the NF-κB pathway and inhibition of pro-inflammatory mediators like nitric oxide (NO) and cyclooxygenase (COX) enzymes.[7][8][9]
The 2,3-disubstituted pyridine scaffold has been identified in potent anti-inflammatory agents.[10] The hydroxymethyl groups could potentially interact with key residues in the active sites of inflammatory enzymes or signaling proteins.
This protocol details the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[11][12][13]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.
Caption: Workflow for assessing anti-inflammatory activity.
Antimicrobial and Antiviral Activity
The pyridine nucleus is a core component of many antimicrobial and antiviral agents.[1][14][15]
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the overall electronic properties of the ring can contribute to interactions with microbial or viral targets. The hydroxymethyl groups can also form hydrogen bonds, potentially enhancing binding affinity.
This protocol outlines the disk diffusion method for preliminary screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[8][16][17]
Disk Diffusion Method:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth.
-
Plate Inoculation: Evenly spread the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Apply sterile paper disks impregnated with a known concentration of this compound to the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.
Broth Microdilution for MIC Determination:
-
Serial Dilutions: Prepare two-fold serial dilutions of the compound in a 96-well microplate containing Mueller-Hinton broth.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
This protocol is a common method for screening compounds for antiviral activity against cytopathic viruses.[18][19][20]
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock (e.g., Herpes Simplex Virus, Influenza Virus)
-
Cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT or Neutral Red for cell viability assessment
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and grow to confluency.
-
Compound and Virus Addition: Add serial dilutions of the compound to the wells, followed by a standardized amount of virus. Include cell control, virus control, and compound toxicity control wells.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator until the virus control wells show significant cytopathic effect (CPE).
-
CPE Assessment: Observe the cells microscopically for CPE.
-
Cell Viability Assay: Quantify cell viability using an MTT or Neutral Red assay.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits viral CPE by 50%, and the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI = CC₅₀/EC₅₀) is a measure of the compound's therapeutic window.
Anticancer Activity
Numerous pyridine derivatives have been investigated for their anticancer properties, acting through various mechanisms such as kinase inhibition, tubulin polymerization inhibition, and induction of apoptosis.[2][21][22]
The 2,3-disubstituted pyridine scaffold can be found in compounds with cytotoxic activity against various cancer cell lines. The hydroxymethyl groups could potentially interact with the active sites of enzymes crucial for cancer cell proliferation or survival.
The MTT assay is a standard colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.[5]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Appropriate cell culture medium with FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Caption: Workflow for in vitro anticancer screening.
Neuroprotective Activity
Some pyridine derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases, often attributed to their antioxidant and anti-inflammatory properties.[9][10][11]
The structural similarity to pyridoxine, a vitamin crucial for neurological health, and the potential antioxidant properties of the hydroxymethyl groups suggest that this compound could exhibit neuroprotective effects against oxidative stress-induced neuronal damage.
This protocol uses the human neuroblastoma cell line SH-SY5Y to assess the neuroprotective effects of the compound against an oxidative insult.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12) with FBS
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA))
-
This compound
-
MTT solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Differentiation (Optional): Seed SH-SY5Y cells and, if desired, differentiate them into a more neuron-like phenotype using retinoic acid.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., H₂O₂) to the wells and incubate for 24 hours.
-
Cell Viability Assessment: Perform an MTT assay as described in the anticancer screening protocol to determine cell viability.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the cells treated with the neurotoxin alone.
Toxicology and Safety Pharmacology
A preliminary assessment of the toxicological profile of this compound is essential.
In Vitro Cytotoxicity
The cytotoxicity of the compound against non-cancerous cell lines (e.g., normal human fibroblasts) should be evaluated using the MTT assay described previously to determine its general toxicity.
In Vivo Acute Toxicity
Preliminary in vivo studies in animal models (e.g., mice or rats) can provide an initial assessment of the acute toxicity and help determine a safe dose range for further efficacy studies. This typically involves administering increasing doses of the compound and observing for signs of toxicity and mortality.
Conclusion and Future Directions
This compound is a structurally intriguing molecule with a high potential for diverse biological activities. Based on the extensive research on related pyridine derivatives, this compound warrants investigation as a potential anti-inflammatory, antimicrobial, antiviral, anticancer, and neuroprotective agent. The experimental protocols detailed in this guide provide a solid framework for researchers to systematically explore these possibilities.
Future research should focus on the synthesis of a high-purity sample of this compound, followed by a comprehensive screening of its biological activities using the assays outlined here. Positive hits should be followed up with more detailed mechanistic studies to elucidate the mode of action. Structure-activity relationship studies with a library of related analogs could further optimize the therapeutic potential of this promising pyridine scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. asm.org [asm.org]
- 4. Structure-activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dihydropyridine Derivatives Modulate Heat Shock Responses and have a Neuroprotective Effect in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease [mdpi.com]
- 11. Editorial: Central nervous system acting drugs-molecular mechanisms of neuroprotection and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antiinflammatory activity of a series of substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 18. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 19. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. thieme-connect.com [thieme-connect.com]
- 22. Safety of pyridoxine--a review of human and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2,3-Dihydroxymethylpyridine Hydrochloride (Pyridoxine HCl) in Cell Culture
Abstract
This document provides a comprehensive guide for the use of 2,3-Dihydroxymethylpyridine hydrochloride, commonly known as Pyridoxine Hydrochloride (a vitamer of Vitamin B6), in mammalian cell culture. We delve into the biochemical rationale for its inclusion in culture media, detailing its metabolic pathway and critical role as a coenzyme precursor. Detailed, field-proven protocols are provided for stock solution preparation, media supplementation, and the assessment of its effects on cell proliferation and viability. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize cell culture conditions and understand the impact of this essential micronutrient.
Introduction: The Critical Role of Pyridoxine in Cellular Metabolism
This compound, or Pyridoxine HCl, is a stable, water-soluble form of Vitamin B6. It is an essential micronutrient and a standard component of most basal cell culture media formulations, including Dulbecco's Modified Eagle's Medium (DMEM) and Minimum Essential Medium (MEM). Its presence is not incidental; it is fundamental to cellular homeostasis and growth.
Vitamin B6 is a generic term for a group of six interconvertible compounds (vitamers): pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated forms[1]. In cell culture, the alcohol form, pyridoxine, is often preferred due to its stability. Aldehyde forms like pyridoxal can be chemically reactive with primary amines, such as amino acids in the medium, leading to instability.
Once inside the cell, these vitamers are converted into the biologically active coenzyme form, Pyridoxal 5'-phosphate (PLP). PLP is a crucial cofactor for over 140 enzymatic reactions, governing a vast array of metabolic processes[1]. These include:
-
Amino Acid Metabolism: Transamination and decarboxylation reactions essential for the synthesis and catabolism of amino acids.
-
Neurotransmitter Synthesis: PLP is required for the synthesis of key neurotransmitters like GABA, dopamine, and serotonin[2].
-
Heme and Nucleic Acid Synthesis: It plays a vital role in the pathways that produce heme for proteins like hemoglobin and cytochromes, and in the synthesis of nucleic acids[1].
-
Fatty Acid Metabolism: It is involved in the metabolism of lipids.
Given this central role, maintaining an optimal concentration of pyridoxine in the culture environment is paramount for ensuring robust cell proliferation, viability, and predictable experimental outcomes.
Mechanism of Action: The Vitamin B6 Salvage Pathway
Cells cannot synthesize Vitamin B6 de novo and rely on its uptake from the extracellular environment. Pyridoxine is transported into the cell where it enters the "salvage pathway" to be converted into the active PLP coenzyme.
The key steps are:
-
Phosphorylation: Pyridoxine (PN) is first phosphorylated by the enzyme Pyridoxal Kinase (PK) to form Pyridoxine 5'-phosphate (PNP).
-
Oxidation: The enzyme Pyridox(am)ine 5'-phosphate Oxidase (PNPO) then oxidizes PNP to the active Pyridoxal 5'-phosphate (PLP)[1].
This enzymatic conversion is tightly regulated and essential for cellular function. The efficiency of this pathway can influence a cell's response to different Vitamin B6 vitamers.
References
Applications of 2,3-Dihydroxymethylpyridine Hydrochloride in Organic Synthesis: A Detailed Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block
2,3-Dihydroxymethylpyridine hydrochloride, also known as 2,3-pyridinedimethanol hydrochloride, is a heterocyclic organic compound featuring a pyridine core substituted with two hydroxymethyl groups at the 2 and 3 positions. The presence of these reactive hydroxyl moieties, combined with the electronic properties of the pyridine ring, makes it a valuable and versatile precursor in various organic transformations. Its hydrochloride salt form enhances stability and solubility in aqueous media, facilitating its use in a range of reaction conditions.
This guide provides an in-depth exploration of the applications of this compound in organic synthesis, offering detailed protocols and insights for researchers in drug discovery and chemical development. We will delve into its critical role as a precursor for Vitamin B6 analogues, its utility as a bidentate ligand in transition metal catalysis, and its function as a scaffold for the construction of novel heterocyclic systems.
Table of Key Properties: this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ClNO₂ | [1] |
| Molecular Weight | 175.61 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility | Soluble in water | [2] |
| Synonyms | 2,3-Bis(hydroxymethyl)pyridine hydrochloride, Pyridine-2,3-diyldimethanol hydrochloride | [1] |
Core Application I: Precursor in the Synthesis of Pyridoxine (Vitamin B6) Analogues
One of the most significant applications of 2,3-dihydroxymethylpyridine and its derivatives is in the synthesis of pyridoxine (Vitamin B6) and its analogues. Pyridoxine is a vital nutrient involved in numerous metabolic processes. The structural similarity of 2,3-dihydroxymethylpyridine to portions of the pyridoxine molecule makes it an ideal starting material for the synthesis of novel derivatives with potential therapeutic applications, including anticancer agents.[3][4]
The general strategy involves the introduction of a methyl group and a hydroxyl group at the appropriate positions of the pyridine ring, often through a series of protection, activation, and substitution reactions. While many industrial syntheses of pyridoxine itself start from different precursors, the use of substituted pyridinedimethanols is a common approach for generating analogues for research and development.[1][5]
Conceptual Workflow for Pyridoxine Analogue Synthesis
The following diagram illustrates a conceptual pathway for the synthesis of a pyridoxine analogue from a functionalized 2,3-dihydroxymethylpyridine precursor. This workflow highlights the key transformations that are typically involved.
Caption: Conceptual workflow for pyridoxine analogue synthesis.
Protocol: Synthesis of a 2-Substituted-3-hydroxy-4,5-bis(hydroxymethyl)pyridine Analogue
This protocol is a representative example of how a substituted pyridinedimethanol can be elaborated to a pyridoxine analogue. It is adapted from established synthetic strategies for pyridine functionalization.[6]
Materials:
-
Substituted this compound
-
Protecting agent (e.g., 2,2-dimethoxypropane)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Strong base (e.g., n-butyllithium)
-
Electrophile for C4-functionalization (e.g., iodine)
-
Organometallic reagent for C4-alkylation (e.g., methylmagnesium bromide)
-
Palladium catalyst and ligand for cross-coupling (if applicable)
-
Oxidizing agent (e.g., m-CPBA)
-
Deprotection reagent (e.g., aqueous HCl)
-
Anhydrous solvents (THF, Diethyl ether)
-
Standard glassware and work-up reagents
Procedure:
-
Protection of the Hydroxymethyl Groups:
-
Suspend the this compound derivative in an anhydrous solvent like acetone or THF.
-
Add a suitable protecting group precursor, such as 2,2-dimethoxypropane, and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by neutralizing the acid, extracting the product into an organic solvent, and purifying by column chromatography to yield the protected intermediate.
-
-
Functionalization of the Pyridine Ring at C4:
-
Dissolve the protected intermediate in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a strong base, such as n-butyllithium, to deprotonate the C4 position of the pyridine ring.
-
After stirring for a sufficient time, add an electrophile (e.g., iodine) to introduce a handle for further functionalization.
-
Quench the reaction and perform an aqueous work-up to isolate the C4-functionalized intermediate.
-
-
Introduction of the Methyl Group:
-
The C4-iodo intermediate can be subjected to a metal-halogen exchange followed by quenching with a methylating agent, or used in a palladium-catalyzed cross-coupling reaction with an appropriate organometallic reagent (e.g., methylboronic acid).
-
-
Introduction of the 3-Hydroxyl Group:
-
This can be achieved through various methods, including oxidation of a C3-boronic ester intermediate or nucleophilic aromatic substitution on a suitably activated precursor.
-
-
Deprotection:
-
Dissolve the fully substituted, protected precursor in a solvent such as THF or methanol.
-
Add an aqueous acidic solution (e.g., 1M HCl) and stir at room temperature until the protecting group is cleaved.
-
Neutralize the reaction mixture and extract the final pyridoxine analogue. Purify by recrystallization or chromatography.
-
Core Application II: Bidentate Ligand in Transition Metal Catalysis
The two adjacent hydroxymethyl groups on the pyridine ring of 2,3-dihydroxymethylpyridine allow it to act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and one or both of the hydroxyl oxygens after deprotonation. This "N,O" or "N,O,O" coordination motif can stabilize transition metal catalysts and influence their reactivity and selectivity in various organic transformations.[7][8] Pyridine-based ligands are widely used in catalysis, and the specific stereoelectronic properties imparted by the 2,3-dihydroxymethyl substituents can be advantageous in certain reactions.[9]
Conceptual Workflow for Catalyst Formation and Application
Caption: Workflow for catalyst formation and application.
Protocol: Synthesis of a Palladium(II) Complex and its Use in a Heck Cross-Coupling Reaction
This protocol provides a general method for the synthesis of a palladium complex with 2,3-pyridinedimethanol as a ligand and its subsequent use in a Heck cross-coupling reaction. This is based on standard procedures for the synthesis of palladium-pyridine complexes and their catalytic applications.[9]
Materials:
-
This compound
-
Base (e.g., NaH or Et₃N)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Anhydrous, deoxygenated solvents (e.g., THF, DMF)
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Base for coupling reaction (e.g., K₂CO₃)
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
Part A: Synthesis of the Palladium(II)-2,3-Pyridinedimethanol Complex
-
Ligand Free Base Preparation:
-
Dissolve this compound in a suitable solvent.
-
Add a base (e.g., triethylamine) to neutralize the hydrochloride and generate the free base in situ. Alternatively, the free base can be isolated after an aqueous work-up.
-
-
Complexation:
-
In a separate flask under an inert atmosphere, dissolve palladium(II) acetate in an anhydrous, deoxygenated solvent like THF.
-
Slowly add a solution of the 2,3-pyridinedimethanol free base (1-2 equivalents) to the palladium salt solution at room temperature.
-
Stir the reaction mixture for several hours. The formation of the complex may be indicated by a color change.
-
The resulting complex can be isolated by precipitation with a non-polar solvent (e.g., hexanes), followed by filtration and washing. The complex should be stored under an inert atmosphere.
-
Part B: Heck Cross-Coupling Reaction
-
Reaction Setup:
-
To a Schlenk flask, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), a base such as potassium carbonate (2.0 mmol), and the synthesized palladium complex (0.01-1 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add an anhydrous, deoxygenated solvent (e.g., DMF or acetonitrile) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by GC-MS or TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Core Application III: Building Block for Novel Heterocyclic Systems
The two hydroxymethyl groups of this compound can participate in cyclization reactions to form fused heterocyclic systems. By reacting with appropriate bifunctional reagents, new rings can be constructed onto the pyridine core, leading to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.[10][11]
Conceptual Workflow for Heterocycle Synthesis
Caption: Workflow for the synthesis of fused heterocycles.
Protocol: Synthesis of a Fused Dioxepine-Pyridine System
This protocol outlines a general procedure for the synthesis of a seven-membered heterocyclic ring fused to the pyridine core, using 2,3-dihydroxymethylpyridine as the starting material. This is based on Williamson ether synthesis principles.
Materials:
-
This compound
-
Strong base (e.g., sodium hydride)
-
1,2-bis(bromomethyl)benzene
-
Anhydrous DMF or THF
-
Standard glassware and work-up reagents
Procedure:
-
Deprotonation:
-
Suspend sodium hydride (2.2 equivalents) in anhydrous DMF in a flask under an inert atmosphere.
-
Slowly add a solution of 2,3-dihydroxymethylpyridine (from the hydrochloride salt neutralized in situ or using the isolated free base, 1.0 equivalent) in anhydrous DMF.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the dialkoxide.
-
-
Cyclization:
-
Slowly add a solution of 1,2-bis(bromomethyl)benzene (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir overnight. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and carefully quench the excess sodium hydride with methanol or water.
-
Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the fused dioxepine-pyridine derivative.
-
Spectroscopic Data
While a publicly available, dedicated high-resolution spectrum for this compound is not readily found, the expected NMR signals can be predicted based on the analysis of similar pyridine derivatives.[12][13][14]
Predicted ¹H NMR Data (in D₂O):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine H (3 protons) | 7.5 - 8.5 | Multiplets |
| -CH₂OH (4 protons) | 4.5 - 5.0 | Singlets (or doublets if coupled) |
Predicted ¹³C NMR Data (in D₂O):
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Pyridine C (5 carbons) | 120 - 150 |
| -CH₂OH (2 carbons) | 60 - 70 |
Safety and Handling
This compound should be handled with standard laboratory safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for the specific product being used. General handling guidelines for related pyridine hydrochlorides include:
-
Personal Protective Equipment: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.[15]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[15]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility as a precursor to Vitamin B6 analogues, its potential as a bidentate ligand in catalysis, and its application in the construction of novel heterocyclic systems make it a compound of significant interest to the research community. The protocols and information provided in this guide are intended to serve as a foundation for further exploration and innovation in the application of this promising chemical intermediate.
References
- 1. Methods of synthesis and technology of production of drugs synthesis of pyridoxine (review) | Semantic Scholar [semanticscholar.org]
- 2. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. 840. Synthetical experiments in the B group of vitamins. Part VI. Synthesis of the pyridoxine analogue, 2-benzyl-3-hydroxy-4 : 5-bis-hydroxymethylpyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 8. jscimedcentral.com [jscimedcentral.com]
- 9. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. rsc.org [rsc.org]
- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 14. 2-(Hydroxymethyl)pyridine(586-98-1) 1H NMR spectrum [chemicalbook.com]
- 15. jmpcr.samipubco.com [jmpcr.samipubco.com]
Mastering the Preparation of 2,3-Dihydroxymethylpyridine Hydrochloride Stock Solutions: A Guide for Researchers
Abstract
This comprehensive application note provides a detailed protocol for the preparation, handling, and storage of stock solutions of 2,3-Dihydroxymethylpyridine hydrochloride (CAS No. 423169-40-8). Designed for researchers, scientists, and drug development professionals, this guide emphasizes scientific integrity, safety, and experimental reproducibility. By elucidating the chemical properties and offering a rationale for each step, this document serves as an essential resource for the accurate and effective use of this compound in experimental workflows.
Introduction: Understanding this compound
This compound, also known as 2,3-bis(hydroxymethyl)pyridine hydrochloride or 2,3-Pyridinedimethanol hydrochloride, is a pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1] Pyridine scaffolds are integral to many biologically active compounds, and their derivatives are explored for a wide range of therapeutic applications.[2] The hydrochloride salt form of this compound generally enhances its stability and aqueous solubility, making it amenable to use in various biological assays and experimental models.
A thorough understanding of its physicochemical properties is paramount for the preparation of accurate and stable stock solutions, which form the foundation of reliable and reproducible experimental results.
Physicochemical Properties and Safety Data
Accurate preparation of stock solutions begins with a clear understanding of the compound's characteristics and the requisite safety precautions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 423169-40-8 | [3] |
| Molecular Formula | C₇H₁₀ClNO₂ | [1] |
| Molecular Weight | 175.61 g/mol | [1] |
| Appearance | Typically a solid powder. Similar pyridine derivatives appear as white to off-white or beige crystalline powder.[4][5] | N/A |
| Solubility | Soluble in water.[5] Specific quantitative data is not readily available, but hydrochloride salts of pyridine derivatives are generally highly soluble in aqueous solutions.[4] | N/A |
Safety and Handling:
Researchers must consult the Safety Data Sheet (SDS) before handling this compound. This compound is classified with the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.
Core Principles of Stock Solution Preparation
The preparation of a stock solution is a critical step that dictates the accuracy of all subsequent experiments. The primary objective is to create a concentrated solution from which working solutions of precise concentrations can be easily and accurately prepared.
The Importance of a Primary Stock Solution
A primary stock solution is a concentrated solution prepared from the neat (undiluted) compound. Its concentration is determined by the mass of the solute and the final volume of the solution. This approach minimizes weighing errors, especially for compounds that are used at low concentrations in final assays.
Solvent Selection: The Rationale for High-Purity Water
Given that this compound is a water-soluble salt, the solvent of choice is high-purity, sterile water (e.g., Milli-Q® or equivalent). The use of high-purity water is crucial to avoid contamination with nucleases, proteases, or metal ions that could interfere with biological experiments or degrade the compound.
Addressing Hygroscopy
Many hydrochloride salts are hygroscopic, meaning they readily absorb moisture from the atmosphere. While specific data on the hygroscopicity of this compound is not detailed in readily available literature, it is a prudent practice to handle it as a potentially hygroscopic compound. This involves minimizing its exposure to ambient air during weighing and handling.
Detailed Protocol for the Preparation of a 100 mM Stock Solution
This protocol provides a step-by-step guide to preparing a 100 mM aqueous stock solution of this compound.
Required Materials and Equipment
-
This compound (solid)
-
High-purity, sterile water (e.g., Milli-Q®)
-
Analytical balance (readable to at least 0.1 mg)
-
Volumetric flask (Class A)
-
Spatula
-
Weighing paper or boat
-
Beaker
-
Magnetic stirrer and stir bar (optional)
-
Sterile conical tubes or vials for aliquoting
-
Pipettes and sterile tips
-
Appropriate Personal Protective Equipment (PPE)
Experimental Workflow Diagram
Caption: Workflow for preparing a stock solution of this compound.
Step-by-Step Procedure
-
Preparation and Calculation:
-
Allow the container of this compound to equilibrate to room temperature before opening to minimize water condensation.
-
Calculate the mass of the compound required to prepare the desired volume and concentration. For example, to prepare 10 mL of a 100 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 175.61 g/mol = 0.17561 g or 175.61 mg
-
-
-
Weighing the Compound:
-
Tare the analytical balance with a clean weighing boat.
-
Working swiftly to minimize exposure to atmospheric moisture, accurately weigh the calculated mass of this compound. Record the exact mass.
-
-
Dissolution:
-
Carefully transfer the weighed compound into a clean, dry volumetric flask of the appropriate size (e.g., 10 mL).
-
Add approximately 70-80% of the final volume of high-purity water to the flask.
-
Cap the flask and agitate (by vortexing or gentle swirling) until the solid is completely dissolved. A magnetic stir bar can also be used for this purpose.
-
Once fully dissolved, add high-purity water to bring the solution to the calibration mark on the volumetric flask. Ensure the bottom of the meniscus is on the line.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage and Handling:
-
For applications requiring sterility, the stock solution can be filter-sterilized through a 0.22 µm syringe filter into a sterile container.
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C or -80°C for long-term storage. Protect from light by storing in an opaque container or wrapping the vials in aluminum foil.
-
Stability and Storage Considerations
The stability of the stock solution is critical for the validity of experimental data over time.
-
pH: Pyridine and its derivatives can be susceptible to degradation under acidic or basic conditions. While the hydrochloride salt will result in a slightly acidic solution, it is generally advisable to maintain a near-neutral pH in working solutions if the experimental conditions allow.
-
Light Sensitivity: Pyridine compounds can be light-sensitive. Therefore, it is recommended to store stock solutions in amber vials or wrapped in foil to protect them from light.
-
Temperature: For long-term storage, freezing the stock solution at -20°C or -80°C is recommended to minimize degradation. For short-term use, refrigeration at 2-8°C may be acceptable, but stability under these conditions should be verified.
Conclusion
The preparation of a reliable stock solution of this compound is a fundamental yet critical procedure for any research application. By adhering to the principles of accurate measurement, appropriate solvent selection, and proper handling and storage techniques as outlined in this guide, researchers can ensure the integrity and reproducibility of their experimental outcomes. A commitment to these foundational laboratory practices is a hallmark of scientific rigor and excellence.
References
- 1. rdchemicals.com [rdchemicals.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS # 423169-40-8, 2,3-Bis(hydroxymethyl)pyridine hydrochloride, 2,3-Pyridinedimethanol hydrochloride - chemBlink [chemblink.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2,6-Pyridinedimethanol | 1195-59-1 [chemicalbook.com]
The Versatile Intermediate: A Guide to the Application of 2,3-Dihydroxymethylpyridine Hydrochloride in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Functionalized Pyridine Building Block
In the landscape of modern organic synthesis, the pyridine scaffold remains a cornerstone for the development of novel pharmaceuticals and agrochemicals.[1][2][3] Its unique electronic properties and ability to participate in a diverse range of chemical transformations make it a privileged structure in medicinal chemistry and materials science.[4] Among the vast family of pyridine derivatives, 2,3-Dihydroxymethylpyridine hydrochloride, also known as 2,3-pyridinedimethanol hydrochloride, emerges as a particularly valuable chemical intermediate. Its bifunctional nature, possessing two reactive hydroxymethyl groups on adjacent positions of the pyridine ring, offers a versatile platform for the construction of complex molecular architectures.
This comprehensive guide serves as a detailed resource for researchers and professionals in drug development and chemical synthesis. It provides in-depth application notes and validated protocols for the effective utilization of this compound as a strategic building block. By delving into the causality behind experimental choices and providing self-validating protocols, this document aims to empower scientists to harness the full synthetic potential of this versatile intermediate.
Physicochemical Properties and Handling
This compound is a water-soluble solid.[4] Its hygroscopic nature necessitates storage in a dry, inert atmosphere to prevent degradation.[4] As a hydrochloride salt, it is more stable and easier to handle than its free base counterpart.
Table 1: Physicochemical Data of 2,3-Dihydroxymethylpyridine
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | [4] |
| Molecular Weight | 139.15 g/mol | [4] |
| Appearance | Light brown to brown solid | [4] |
| Storage Temperature | Room Temperature, Inert atmosphere | [4] |
Safety Precautions: Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).
Core Reactivity: The Hydroxymethyl Groups as Synthetic Handles
The synthetic utility of this compound lies in the reactivity of its two primary alcohol functionalities. These hydroxyl groups can be readily transformed into a variety of other functional groups, providing access to a diverse range of downstream intermediates.
The primary transformations of the hydroxymethyl groups include:
-
Halogenation: Conversion to the corresponding dihalomethylpyridines (e.g., dichloro- or dibromomethyl) is a crucial activation step. These dihalides are excellent electrophiles for subsequent nucleophilic substitution reactions, particularly N-alkylation and the formation of macrocycles.[5][6]
-
Oxidation: Selective oxidation of the primary alcohols can yield the corresponding dialdehyde, 2,3-pyridinedicarboxaldehyde. This dialdehyde is a valuable precursor for the synthesis of various heterocyclic systems through condensation reactions.
-
Esterification and Etherification: These reactions are useful for protecting the hydroxyl groups or for modifying the physicochemical properties of the molecule, such as solubility and lipophilicity.
Application in the Synthesis of Bioactive Molecules and Functional Materials
The versatile reactivity of this compound makes it a valuable intermediate in several key areas of chemical synthesis.
Synthesis of Pharmaceutical Intermediates
The pyridine moiety is a common feature in many approved drugs.[7] The functional handles of this compound allow for its incorporation into complex pharmaceutical scaffolds. A key application is the synthesis of substituted pyridines that can act as precursors to active pharmaceutical ingredients (APIs).
Protocol 1: Conversion to 2,3-Bis(bromomethyl)pyridine - A Key Electrophilic Intermediate
This protocol is adapted from a reliable method for the synthesis of the analogous 2,6-bis(bromomethyl)pyridine and is expected to proceed with similar efficiency for the 2,3-isomer due to the comparable reactivity of the primary hydroxymethyl groups.[5][8]
Rationale: The conversion of the diol to the dibromide is a critical activation step. Hydrobromic acid (HBr) is a strong acid that protonates the hydroxyl groups, turning them into good leaving groups (water). The bromide ions then act as nucleophiles to displace the water molecules in an SN2 reaction. The hydrochloride salt form of the starting material will react similarly, with the initial protonation steps being highly favorable in the strongly acidic medium.
Materials:
-
This compound
-
48% Hydrobromic acid (HBr)
-
Deionized water
-
Saturated potassium carbonate (K₂CO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1 equivalent).
-
Slowly add 48% hydrobromic acid (a significant excess, e.g., 10-15 equivalents by volume).
-
Heat the reaction mixture to 125 °C and maintain this temperature for 6 hours. The reaction should be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
-
After completion, cool the reaction mixture to room temperature. The resulting residue is then dissolved in deionized water.
-
Carefully add saturated potassium carbonate solution dropwise to neutralize the excess acid and bring the pH to approximately 8. This step is crucial to deprotonate the pyridine nitrogen and facilitate extraction.
-
Extract the aqueous solution with dichloromethane (4 x 50 mL). The organic layers contain the desired product.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude 2,3-bis(bromomethyl)pyridine can be purified by flash column chromatography on silica gel.
Self-Validation: The purity of the product can be assessed by ¹H NMR and ¹³C NMR spectroscopy. The disappearance of the hydroxyl protons and the shift of the methylene protons in the ¹H NMR spectrum, along with the corresponding shifts in the ¹³C NMR spectrum, will confirm the successful conversion.
Building Blocks for Macrocyclic Ligands and Metal Complexes
The bifunctional nature of 2,3-Dihydroxymethylpyridine and its derivatives makes them ideal building blocks for the synthesis of macrocyclic ligands.[9] These ligands can chelate a variety of metal ions, leading to the formation of complexes with interesting catalytic, magnetic, or photophysical properties.[10] The resulting 2,3-bis(halomethyl)pyridine can be reacted with various dinucleophiles to form macrocycles.
Protocol 2: General Procedure for Macrocyclization via N-Alkylation
This protocol provides a general framework for the synthesis of a [1+1] macrocycle from 2,3-bis(bromomethyl)pyridine and a generic diamine. The principle of high dilution is critical to favor intramolecular cyclization over intermolecular polymerization.
Rationale: The reaction is a double N-alkylation. A strong, non-nucleophilic base is used to deprotonate the amine nucleophile, increasing its reactivity. The reaction is performed under high dilution conditions to minimize the probability of two different molecules reacting with each other (intermolecular reaction), thus promoting the reaction of the two ends of the same molecule (intramolecular reaction) to form the macrocycle.
Materials:
-
2,3-Bis(bromomethyl)pyridine (from Protocol 1)
-
A suitable diamine (e.g., 1,2-diaminoethane)
-
A non-nucleophilic base (e.g., potassium carbonate or cesium carbonate)
-
Anhydrous, high-purity solvent (e.g., acetonitrile or DMF)
Procedure:
-
Set up a three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Add the non-nucleophilic base (2.2 equivalents) and a large volume of the anhydrous solvent to the flask.
-
In separate dropping funnels, prepare dilute solutions of 2,3-bis(bromomethyl)pyridine (1 equivalent) in the same anhydrous solvent and the diamine (1 equivalent) in the same anhydrous solvent.
-
Simultaneously add the two solutions dropwise to the stirred suspension of the base over a period of several hours (e.g., 8-12 hours). The slow addition is crucial for maintaining high dilution.
-
After the addition is complete, continue stirring the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 24-48 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude macrocycle by column chromatography or recrystallization.
Self-Validation: The formation of the macrocycle can be confirmed by mass spectrometry (observing the molecular ion peak corresponding to the [1+1] or [2+2] product) and NMR spectroscopy. The NMR spectrum should show a simplified set of signals consistent with the higher symmetry of the macrocyclic structure compared to the starting materials.
Precursor for Agrochemicals
Pyridine-containing compounds are widely used as active ingredients in herbicides, fungicides, and insecticides.[2][3][6] The functional groups of this compound can be elaborated to introduce toxophores or to construct the core scaffold of a target agrochemical. For instance, the conversion to 2,3-bis(chloromethyl)pyridine provides a reactive intermediate for the synthesis of various agrochemicals.[11]
Conclusion
This compound is a highly valuable and versatile chemical intermediate with significant potential in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its readily transformable hydroxymethyl groups provide a gateway to a wide array of functionalized pyridine derivatives. The protocols and application notes provided in this guide are intended to serve as a practical resource for chemists, enabling them to confidently and effectively utilize this powerful building block in their synthetic endeavors. As the demand for novel and complex molecular architectures continues to grow, the strategic application of such well-defined intermediates will undoubtedly play a pivotal role in advancing chemical innovation.
References
- 1. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents [patents.google.com]
- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 2,6-BIS(BROMOMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. Pyridyldiimine macrocyclic ligands: Influences of template ion, linker length and imine substitution on ligand synthesis, structure and redox properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 11. EP0299362B1 - Process for preparing pyridine-2,3- dicarboxylic acid compounds - Google Patents [patents.google.com]
Application Notes & Protocols: The Role of 2,3-Dihydroxymethylpyridine Hydrochloride in Medicinal Chemistry
Abstract
This document provides an in-depth technical guide on the utility of 2,3-Dihydroxymethylpyridine hydrochloride, a pivotal pyridine-based scaffold, in modern medicinal chemistry. While not a therapeutic agent in itself, its structural similarity to pyridoxine (Vitamin B6) and its versatile chemical handles make it a highly valuable starting material for the synthesis of novel drug candidates. We will explore its role as a foundational building block and detail the synthesis and evaluation of its derivatives, which exhibit significant potential in antioxidant, neuroprotective, and cardioprotective applications. The protocols herein are designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" of experimental design, grounded in established scientific principles.
Introduction: The Pyridine Scaffold in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its nitrogen heteroatom imparts unique physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets.[1][3] this compound (also known as 2,3-Pyridinedimethanol hydrochloride) serves as a strategic intermediate, providing a synthetically accessible entry point to a wide range of functionalized pyridine derivatives.[4]
Its core structure is analogous to pyridoxine, a form of Vitamin B6 known for its potent antioxidant properties.[5][6][7] This inherent bio-relevance makes this compound an attractive starting point for developing novel therapeutics aimed at mitigating diseases rooted in oxidative stress.
Chemical & Physical Properties
A clear understanding of the starting material's properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| Chemical Formula | C₇H₁₀ClNO₂ | [8] |
| Molecular Weight | 175.61 g/mol | [8] |
| Appearance | Colorless or pale yellow solid | [4] |
| Solubility | Soluble in water and common organic solvents | [4] |
| Primary Role | Organic synthesis intermediate; Building block | [4][9][10][11] |
Synthetic Pathways: From Intermediate to Bioactive Derivative
The true value of this compound lies in its capacity for chemical modification. The two hydroxymethyl groups at the C2 and C3 positions are primary alcohols, offering reactive sites for esterification, etherification, oxidation, or substitution reactions. These modifications allow for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.
A generalized workflow for synthesizing a library of derivatives for screening is presented below. The causality behind this workflow is to create a diverse set of analogues from a common core, enabling efficient screening for desired biological activity.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical Study of the Antioxidant Properties of Pyridoxine | Publicación [silice.csic.es]
- 7. Pyridoxine exerts antioxidant effects on kidney injury manifestations in high-fat diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride | C6H8ClNO2 | CID 3084185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance [mdpi.com]
- 10. Synthesis of a BC-Dihydrodipyrrin Building Block of Bacteriochlorophyll a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficacy Testing of 2,3-Dihydroxymethylpyridine Hydrochloride
Introduction: Unveiling the Therapeutic Potential of a Novel Pyridine Derivative
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs with a wide array of therapeutic applications, including antimicrobial, antioxidant, and neuroprotective agents.[1][] The functionalization of the pyridine ring with hydroxyl groups has been shown to be a promising strategy for developing compounds with significant antioxidant activity.[3][4] 2,3-Dihydroxymethylpyridine hydrochloride is a pyridine derivative whose biological activities have not yet been extensively characterized. Its structure, featuring two hydroxymethyl groups, suggests a potential for hydrogen-donating antioxidant activity and the ability to interact with biological targets involved in cellular stress pathways.
This document provides a comprehensive, phased experimental framework for the initial efficacy testing of this compound. As a novel chemical entity, a systematic and logical progression from broad in vitro screening to more targeted mechanistic and in vivo studies is paramount.[5] This guide is designed for researchers, scientists, and drug development professionals to navigate the critical early stages of characterizing a new chemical entity, with a focus on its potential antioxidant and neuroprotective effects. The protocols herein are designed to be self-validating, incorporating necessary controls and clear endpoints to ensure data integrity and reproducibility.
Phase 1: Foundational In Vitro Profiling - Antioxidant Capacity
The first step in characterizing this compound is to assess its intrinsic antioxidant potential. This is a logical starting point due to the presence of the hydroxymethyl groups, which can confer radical scavenging properties.[3] A panel of simple, robust, and cost-effective colorimetric assays will be employed to determine the compound's ability to neutralize free radicals through different mechanisms.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and create a dilution series (e.g., 1, 10, 50, 100, 500 µM).
-
Ascorbic acid or Trolox should be used as a positive control and prepared in a similar dilution series.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each compound dilution.
-
Add 150 µL of the DPPH solution to each well.
-
Include a blank (solvent only) and a control (solvent + DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine).
Protocol:
-
Reagent Preparation:
-
FRAP reagent: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Prepare a dilution series of the test compound and a standard (e.g., FeSO₄·7H₂O).
-
-
Assay Procedure:
-
Warm the FRAP reagent to 37°C.
-
In a 96-well plate, add 20 µL of each compound dilution or standard.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate at 37°C for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 593 nm.
-
Create a standard curve using the FeSO₄·7H₂O dilutions.
-
Express the antioxidant capacity of the sample in terms of ferrous iron equivalents (µM Fe²⁺/µM compound).
-
| Assay | Principle | Endpoint | Positive Control |
| DPPH | Hydrogen atom donation | IC50 (µM) | Ascorbic Acid / Trolox |
| FRAP | Electron donation (Fe³⁺ reduction) | Ferrous Iron Equivalents | FeSO₄·7H₂O |
Phase 2: Cellular Efficacy - Cytotoxicity and Cytoprotection Assessment
Following the initial antioxidant screening, it is crucial to evaluate the compound's effect on living cells. This phase aims to first establish a safe concentration range and then to determine if the compound can protect cells from oxidative stress-induced damage.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is a critical first step to rule out any inherent cytotoxicity of the compound.
Protocol:
-
Cell Culture and Seeding:
-
Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells for neuroprotection studies) in appropriate media.
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound (e.g., 1 µM to 1 mM) for 24-48 hours.
-
Include a vehicle control (solvent only).
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Express cell viability as a percentage of the vehicle control.
-
Determine the CC50 (concentration that causes 50% cytotoxicity).
-
Cytoprotection Against Oxidative Stress
If the compound is not cytotoxic at reasonable concentrations, its ability to protect cells from an oxidative insult can be assessed. Hydrogen peroxide (H₂O₂) is a common agent used to induce oxidative stress in vitro.[6]
Protocol:
-
Cell Culture and Pre-treatment:
-
Seed cells as in the MTT assay.
-
Pre-treat the cells with non-toxic concentrations of this compound for a defined period (e.g., 1-4 hours).
-
-
Induction of Oxidative Stress:
-
Expose the cells to a pre-determined concentration of H₂O₂ (a concentration that causes approximately 50% cell death) for a specified duration.
-
Include controls: untreated cells, cells treated with the compound only, and cells treated with H₂O₂ only.
-
-
Assessment of Cell Viability:
-
Perform the MTT assay as described above to quantify cell viability.
-
-
Data Analysis:
-
Compare the viability of cells pre-treated with the compound and exposed to H₂O₂ with the H₂O₂-only control.
-
A significant increase in cell viability in the pre-treated group indicates a cytoprotective effect.
-
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 3. Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. primescholars.com [primescholars.com]
- 6. Frontiers | Accelerating neuronal aging in in vitro model brain disorders: a focus on reactive oxygen species [frontiersin.org]
Application Note: Quantitative Analysis of 2,3-Dihydroxymethylpyridine Hydrochloride by HPLC-UV and UV-Vis Spectrophotometry
Introduction and Analyte Properties
2,3-Dihydroxymethylpyridine hydrochloride, also known as 2,3-Pyridinedimethanol hydrochloride, is an aromatic heterocyclic compound crucial in the synthesis of various pharmaceutical agents. Its purity and concentration are critical parameters that directly impact the yield and impurity profile of final active pharmaceutical ingredients (APIs). Therefore, access to reliable and validated analytical methods for its quantification is essential for process monitoring and quality assurance.
The pyridine moiety provides a strong chromophore, making it highly suitable for analysis by UV-based detection methods. Its hydrophilic nature and the presence of hydroxyl groups influence its chromatographic behavior, which must be considered during method development.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Structure | (Structure Image) | |
| Molecular Formula | C₇H₁₀ClNO₂ | [2] |
| Molecular Weight | 175.61 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | ~217 °C (decomposes) | [4] |
| Key Functional Groups | Pyridine ring, two hydroxymethyl groups (-CH₂OH), hydrochloride salt | |
| pKa (Pyridine Nitrogen) | Approximately 5.2-6.0 (estimated for similar pyridine compounds) | [1][5] |
| UV Absorption | Exhibits strong absorbance in the UV region due to the aromatic ring | [6] |
Principle of Analysis
This application note details two primary methods:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the premier method for quantification due to its high resolving power, which allows for the separation of the main analyte from impurities and degradation products.[7] The method utilizes a C18 stationary phase and an acidified aqueous-organic mobile phase. The acidic modifier ensures the pyridine nitrogen is protonated, leading to consistent retention and excellent peak shape.[5] Detection is performed using a UV detector at a wavelength of maximum absorbance.
-
UV-Vis Spectrophotometry: This technique offers a rapid and simple alternative for quantifying the analyte in pure samples or simple mixtures where interfering substances are absent.[8] It operates based on the Beer-Lambert law, which establishes a linear relationship between absorbance and concentration.[8]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed to be specific, accurate, and precise, making it suitable for both routine quality control and stability studies.
Rationale for Method Design
-
Column Choice: A C18 reversed-phase column is selected for its versatility and proven ability to retain and separate aromatic compounds like pyridine derivatives.[7]
-
Mobile Phase: A mixture of acetonitrile and a low-pH phosphate buffer is used. Acetonitrile serves as the organic modifier to elute the compound. The acidic buffer (pH ≈ 2.5-3.5) is critical; it protonates the pyridine nitrogen (pKa ~5.2-6.0), suppressing silanol interactions and ensuring a single, sharp chromatographic peak.[1][5]
-
Detection Wavelength: The detection wavelength is set at the analyte's absorbance maximum (λmax) to achieve the highest sensitivity. This is typically determined by running a spectrum using a photodiode array (PDA) detector. For pyridine derivatives, this is often around 260-270 nm.[6]
Instrumentation and Materials
-
HPLC System: Standard system with a quaternary pump, autosampler, column thermostat, and PDA or variable wavelength UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Purified Water (18.2 MΩ·cm), this compound reference standard.
Experimental Protocol
Step 1: Preparation of Solutions
-
Mobile Phase Buffer (0.02 M Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the Mobile Phase Buffer and Acetonitrile in a ratio of 80:20 (v/v). Degas the solution by sonication or vacuum.
-
Diluent: Use the Mobile Phase as the diluent for all standard and sample preparations.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions (for Calibration): Prepare a series of working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serially diluting the Standard Stock Solution with the diluent.
Step 2: Chromatographic Conditions Summarize all quantitative data into clearly structured tables for easy comparison.
Table 2: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 80:20 (v/v) 0.02M KH₂PO₄ (pH 3.0) : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 265 nm (or predetermined λmax) |
| Run Time | 10 minutes |
Step 3: System Suitability and Analysis Sequence
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of a mid-range working standard solution (e.g., 50 µg/mL).
-
Verify that the System Suitability Test (SST) criteria are met (see Table 3).
-
Inject a diluent blank to ensure no carryover or contamination.
-
Inject the working standard solutions to construct the calibration curve.
-
Inject the prepared sample solutions for analysis.
Workflow and Validation
The entire process, from preparation to analysis, must follow a logical and controlled sequence to ensure data integrity.
Caption: HPLC analysis workflow from preparation to reporting.
Trustworthiness: Method Validation & System Suitability
To be considered trustworthy, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10] System suitability must be checked before each run to ensure the system is performing adequately.
Table 3: System Suitability Test (SST) Parameters
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, indicating good chromatographic performance. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Areas | ≤ 2.0% for replicate injections (n=5) | Demonstrates the precision of the injection and detection system. |
| Retention Time (RT) | %RSD ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Table 4: Summary of ICH Q2(R1) Validation Parameters
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference. | Peak purity > 99.0% (PDA), baseline resolution from impurities. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval over which the method is precise, accurate, and linear. | Typically 80-120% of the test concentration. |
| Accuracy | Closeness of test results to the true value (assessed by spike/recovery). | 98.0% - 102.0% recovery. |
| Precision | Agreement among a series of measurements (repeatability and intermediate precision). | %RSD ≤ 2.0%. |
| LOD / LOQ | Lowest amount of analyte that can be detected / quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ). |
Method 2: UV-Vis Spectrophotometry
This method is ideal for rapid, at-line checks or for quantifying pure material where chromatographic separation is unnecessary.
Rationale for Method Design
The aromatic pyridine ring of the analyte absorbs UV radiation, producing a characteristic spectrum. By identifying the wavelength of maximum absorbance (λmax), a calibration curve can be generated to determine the concentration of unknown samples based on the Beer-Lambert Law.[8] The choice of solvent is important; a slightly acidic aqueous solution (e.g., 0.1 M HCl) is recommended to ensure the analyte is in a consistent, protonated state, which stabilizes its absorption spectrum.[11]
Instrumentation and Materials
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from 200-400 nm.
-
Cuvettes: Matched 1.0 cm quartz cuvettes.
-
Chemicals: Hydrochloric Acid (AR grade), Purified Water, this compound reference standard.
Experimental Protocol
Step 1: Preparation of Solutions
-
Solvent/Blank: 0.1 M Hydrochloric Acid (HCl).
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with 0.1 M HCl.
-
Working Standard Solutions: Prepare a series of standards (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution with 0.1 M HCl. These concentrations should yield absorbance values within the instrument's linear range (typically 0.1-1.0 AU).[11]
Step 2: Determination of λmax and Analysis
-
Scan the highest concentration working standard (25 µg/mL) from 400 nm to 200 nm against the 0.1 M HCl blank to determine the wavelength of maximum absorbance (λmax).
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument with the 0.1 M HCl blank.
-
Measure the absorbance of each working standard solution and the prepared sample solution.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the sample from the calibration curve using linear regression.
Workflow Diagram
Caption: UV-Vis spectrophotometry quantification workflow.
Conclusion
This document details two validated methods for the quantification of this compound. The HPLC-UV method provides high specificity and is recommended for accurate analysis in complex matrices and for regulatory filings. The UV-Vis spectrophotometric method serves as a rapid, simple, and cost-effective alternative for the analysis of pure substances. The choice of method should be based on the specific application, required precision, and the nature of the sample matrix.
References
- 1. helixchrom.com [helixchrom.com]
- 2. 2,3-Pyridinedimethanol HCL Supplier & Manufacturer in China | High Purity | Specifications, Safety Data & Price [pipzine-chem.com]
- 3. CAS 14173-30-9: 2-Pyridinemethanol, 3-hydroxy-, hydrochlor… [cymitquimica.com]
- 4. chemwhat.com [chemwhat.com]
- 5. helixchrom.com [helixchrom.com]
- 6. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. longdom.org [longdom.org]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. repligen.com [repligen.com]
A Comprehensive Guide to HPLC Method Development and Validation for the Quantification of 2,3-Dihydroxymethylpyridine Hydrochloride
An Application Note from the Office of the Senior Application Scientist
Abstract
This document provides a detailed, science-driven guide for the development and subsequent validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,3-Dihydroxymethylpyridine hydrochloride. This compound, often utilized as a key intermediate in pharmaceutical synthesis, requires a reliable analytical method to ensure purity, stability, and quality. This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind each decision in the method development process—from initial column and mobile phase selection to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The protocols herein are designed for researchers, analytical scientists, and drug development professionals, providing a framework for creating a self-validating, accurate, and precise analytical procedure.
Analyte Characterization & Strategic Implications
A foundational understanding of the analyte's physicochemical properties is the cornerstone of logical method development. The characteristics of this compound dictate the entire analytical strategy.
The molecule consists of a pyridine ring, an aromatic heterocycle, substituted with two hydroxymethyl (-CH₂OH) groups. As a hydrochloride salt, it is readily soluble in polar solvents like water.[4][5] The pyridine nitrogen atom is basic, with a typical pKa in the range of 5.2-6.0 for pyridine derivatives.[6][7] This basicity is a critical lever to manipulate during method development. The presence of two hydroxyl groups significantly increases the molecule's polarity, while the aromatic ring provides a strong chromophore for UV detection.[8]
| Property | Value / Characteristic | Implication for HPLC Method Development |
| Molecular Structure | Pyridine ring with two -CH₂OH groups | Aromatic ring allows for strong UV absorbance.[8] The two hydroxyl groups confer high polarity. |
| Form | Hydrochloride Salt | High solubility in aqueous mobile phases. |
| Polarity | High | Reversed-phase (RP) HPLC is suitable, but retention on a standard C18 column may be weak. An aqueous-stable C18 or a polar-embedded phase is recommended to avoid phase collapse in high-aqueous mobile phases.[9][10] |
| pKa (Pyridine Nitrogen) | ~5.2 - 6.0 | Mobile phase pH control is critical. A pH < 4 will ensure the analyte is fully protonated (cationic), promoting sharp peaks and stable retention. |
| UV Absorbance | Strong chromophore | UV detection is the ideal mode. Pyridine itself has maxima around 250-254 nm, providing a good starting point for wavelength selection.[8][11] |
A Logic-Driven HPLC Method Development Protocol
The development process is a systematic workflow designed to achieve optimal separation, peak shape, and sensitivity.
Instrumentation and Initial Conditions
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector is sufficient.
-
Column Selection Rationale: Due to the high polarity of 2,3-Dihydroxymethylpyridine, a conventional C18 column may suffer from poor retention and "phase collapse" if the mobile phase contains a high percentage of water.[9] Therefore, an aqueous-stable C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the recommended starting point. These columns are designed with polar end-capping or embedded polar groups to ensure wettability and stable retention times even in 100% aqueous mobile phases.[10]
-
Detector Wavelength Rationale: The pyridine ring is an excellent chromophore. Based on the UV spectrum of pyridine, an initial detection wavelength of 254 nm is a scientifically sound choice that typically offers a good balance of sensitivity and specificity.[8][11][12] A PDA detector can be used to scan the peak and confirm the wavelength maximum (λ-max) during initial runs.
Mobile Phase Optimization Protocol
The mobile phase is the most powerful tool for controlling retention and selectivity in reversed-phase HPLC.[13][14][15]
Step 1: Buffer and pH Selection
-
Objective: To ensure consistent ionization of the analyte for reproducible retention and symmetrical peak shape.
-
Protocol:
-
Prepare a 20 mM potassium phosphate monobasic (KH₂PO₄) buffer.
-
Adjust the pH to 3.0 using phosphoric acid. This pH is approximately 2 units below the analyte's pKa, ensuring the pyridine nitrogen is fully protonated and exists as a single cationic species.
-
Filter the buffer through a 0.45 µm membrane filter. This will be your Mobile Phase A .
-
Designate HPLC-grade acetonitrile (ACN) as Mobile Phase B . ACN is often preferred over methanol for pyridine-containing compounds as it can offer better peak shape and lower viscosity.
-
Step 2: Gradient Screening to Determine Elution Strength
-
Objective: To quickly determine the approximate percentage of organic solvent required to elute the analyte with a reasonable retention time (k' between 2 and 10).
-
Protocol:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject a standard solution of this compound (~10 µg/mL).
-
Run a linear gradient from 5% B to 95% B over 20 minutes.
-
Note the time (and thus the %B) at which the analyte peak elutes. This provides the starting point for developing an isocratic method.
-
Step 3: Isocratic Method Development
-
Objective: To establish a simple, robust isocratic method for routine analysis.
-
Protocol:
-
Based on the gradient run, if the peak eluted at 8 minutes on a 20-minute gradient (5-95% B), the approximate organic composition is 5% + (8/20)*(95%-5%) = 41% B.
-
Perform an initial isocratic run at a composition slightly lower than this, for example, 90% A and 10% B (as the analyte is very polar, it will likely require a low organic percentage).
-
Adjust the percentage of Mobile Phase B to achieve a retention time between 3 and 10 minutes with a tailing factor < 1.5.
-
Final Optimized Method (Hypothetical Example)
The systematic approach described above could yield the following optimized conditions.
| Parameter | Condition |
| Column | Aqueous C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile (ACN) |
| Composition | 92% A : 8% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Method Validation Protocol (per ICH Q2(R1))
Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[1] The following protocols outline the experiments required to comply with ICH Q2(R1) guidelines.[2][3][16]
Specificity & Forced Degradation
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix.
-
Protocol:
-
Inject a blank (diluent), a placebo sample, a standard solution of this compound, and a sample solution spiked with known impurities (if available).
-
Perform a forced degradation study. Expose the analyte to the following conditions:
-
Acidic: 0.1 M HCl at 60 °C for 4 hours.
-
Basic: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C for 48 hours.
-
Photolytic: UV light (254 nm) for 24 hours.
-
-
Analyze all samples using a PDA detector.
-
-
Acceptance Criteria: The peak for this compound should be free from interference from any other components. Peak purity analysis (from PDA data) should pass, and there should be chromatographic resolution between the main peak and any degradation products.
Linearity and Range
-
Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response over a defined range.
-
Protocol:
-
Prepare a stock solution of the analyte.
-
Create a series of at least five calibration standards by serial dilution, covering 80% to 120% of the expected sample concentration (e.g., 8, 10, 12, 14, 16 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy (Recovery)
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Prepare a placebo sample matrix.
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery. Recovery % = (Measured Conc. / Spiked Conc.) * 100.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results from both studies.
-
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.
Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Analyze a standard solution while making small changes to the optimized method, one parameter at a time.
-
Typical variations include:
-
Mobile Phase pH (± 0.2 units).
-
Column Temperature (± 5 °C).
-
Flow Rate (± 0.1 mL/min).
-
Organic Content in Mobile Phase (± 2% absolute).
-
-
-
Acceptance Criteria: System suitability parameters (retention time, tailing factor, theoretical plates) should remain within acceptable limits, and the final calculated result should not be significantly affected.
System Suitability Testing (SST)
Before any analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
-
Protocol: Inject a standard solution five or six times consecutively.
-
Acceptance Criteria:
| SST Parameter | Acceptance Limit |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Areas | ≤ 1.0% |
| %RSD of Retention Times | ≤ 1.0% |
Conclusion
This application note outlines a comprehensive and scientifically grounded strategy for developing and validating a robust, reliable, and precise RP-HPLC method for the quantification of this compound. By systematically evaluating the analyte's properties and applying a logical workflow, a method suitable for quality control and stability testing in a regulated environment can be established. Adherence to the validation protocols described herein will ensure the method's performance is well-documented and fit for its intended purpose, in full compliance with global regulatory standards like ICH Q2(R1).[1][3][16]
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. starodub.nl [starodub.nl]
- 4. chembk.com [chembk.com]
- 5. CAS 14173-30-9: 2-Pyridinemethanol, 3-hydroxy-, hydrochlor… [cymitquimica.com]
- 6. helixchrom.com [helixchrom.com]
- 7. helixchrom.com [helixchrom.com]
- 8. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 9. hplc.eu [hplc.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 14. jordilabs.com [jordilabs.com]
- 15. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 16. ICH Official web site : ICH [ich.org]
Application Note & Protocols: 2,3-Dihydroxymethylpyridine Hydrochloride as a Versatile Precursor for Novel Enzyme Inhibitors
Introduction: The Strategic Importance of the Pyridine Scaffold in Enzyme Inhibition
The pyridine ring is a cornerstone pharmacophore in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its unique electronic properties, including a nitrogen atom that can act as a hydrogen bond acceptor, enhance the pharmacokinetic profiles of drug candidates, facilitating strong interactions with biological targets.[1] Within the vast landscape of enzymatic targets, the pyridoxal 5'-phosphate (PLP)-dependent enzymes represent a particularly compelling class. PLP, the active form of vitamin B6, is a versatile coenzyme essential for over 140 distinct enzymatic reactions, primarily in amino acid metabolism.[3][4] Consequently, the enzymes responsible for synthesizing and recycling PLP are critical for cellular homeostasis and present attractive targets for therapeutic intervention.
This guide focuses on 2,3-dihydroxymethylpyridine hydrochloride, a stable and accessible precursor that serves as a structural analog of pyridoxine (a form of vitamin B6). Its strategic value lies in its potential for derivatization into potent and selective inhibitors of key enzymes in the vitamin B6 salvage pathway, such as Pyridoxal Kinase (PDXK).[5][6] Inhibition of this pathway has significant therapeutic implications, from antimicrobial agents to treatments for neurological disorders.[4][6] Herein, we provide the scientific rationale, detailed synthetic protocols, and robust enzymatic assay methodologies to empower researchers to leverage this precursor in their drug discovery programs.
Section 1: The Scientific Rationale - Targeting the Vitamin B6 Salvage Pathway
In mammals and many pathogens, PLP is generated and maintained through a "salvage pathway" that recycles B6 vitamers from dietary sources or protein turnover.[5][7] This pathway is fundamentally important, and its disruption can lead to severe pathologies.[5] Two key enzymes orchestrate this process:
-
Pyridoxal Kinase (PDXK): An ATP-dependent enzyme that phosphorylates pyridoxal, pyridoxine, and pyridoxamine.[6]
-
Pyridoxine 5'-Phosphate Oxidase (PNPO): An FMN-dependent enzyme that oxidizes the phosphorylated intermediates to produce the active coenzyme, PLP.[5][8]
Given that PLP-dependent enzymes constitute approximately 4% of all classified enzymatic activities, targeting the salvage pathway offers a powerful strategy to modulate a wide range of downstream metabolic processes.[4][9] For instance, the parasite Leishmania donovani relies on its own PDXK for survival, making the enzyme a promising antiparasitic drug target.[6] By designing molecules that mimic the natural substrates of PDXK but cannot be converted into functional PLP, we can achieve potent competitive inhibition. 2,3-Dihydroxymethylpyridine provides an ideal scaffold for creating such substrate-analog inhibitors.
Section 2: Precursor Specifications
Utilizing a well-characterized starting material is fundamental to reproducible synthesis. The properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | 2,3-Bis(hydroxymethyl)pyridine hydrochloride | [10] |
| Synonyms | Pyridine-2,3-diyldimethanol hydrochloride | [10] |
| CAS Number | Not available for HCl salt; 38070-79-0 for free base | [11] |
| Molecular Formula | C₇H₁₀ClNO₂ | [10] |
| Molecular Weight | 175.62 g/mol | [10] |
| Appearance | Light brown to brown solid | [11] |
| Solubility | Soluble in water and common organic solvents | [12] |
Section 3: Protocol for Synthesis of a PDXK Inhibitor Analog
This section details a representative, two-step synthesis of a monophosphorylated analog from 2,3-dihydroxymethylpyridine, designed to act as a competitive inhibitor of Pyridoxal Kinase. The strategy involves a regioselective protection-phosphorylation-deprotection sequence.
Causality Behind the Design: The hydroxyl group at the 3-position is sterically less hindered than the one at the 2-position, making it more accessible to enzymatic phosphorylation. Our synthetic goal is to create an analog phosphorylated at the 3-position, which can occupy the PDXK active site without being converted into a functional coenzyme, thereby acting as a competitive inhibitor.
Protocol 3.1: Synthesis of (2-(hydroxymethyl)pyridin-3-yl)methyl dihydrogen phosphate
Materials and Reagents:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Step-by-Step Methodology:
Part A: Selective Protection of the 3-Hydroxymethyl Group
-
Rationale: A bulky silyl protecting group (TBDMS) is used to selectively protect the less sterically hindered 3-position hydroxyl group, leaving the 2-position hydroxyl free for subsequent modification if desired, or simply preventing its reaction in the next step.
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of TBDMS-Cl (1.1 eq) in anhydrous DMF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.
Part B: Phosphorylation and Deprotection
-
Rationale: Phosphorus oxychloride is a reactive phosphorylating agent. The reaction is performed in pyridine, which acts as both a solvent and an acid scavenger. The silyl protecting group is labile under the aqueous workup conditions and is removed simultaneously.
-
In a flame-dried flask under an inert atmosphere, dissolve the purified intermediate from Part A (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C.
-
Add POCl₃ (1.2 eq) dropwise, maintaining the temperature below 5 °C. A precipitate may form.
-
Stir the reaction at 0 °C for 4 hours.
-
Carefully quench the reaction by slowly adding ice-cold water.
-
Stir for an additional 1 hour at room temperature to ensure complete deprotection.
-
Concentrate the solution under reduced pressure to remove most of the pyridine.
-
The resulting residue contains the target compound. Purification can be achieved via reverse-phase chromatography or ion-exchange chromatography to yield the final inhibitor.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ³¹P NMR, and Mass Spectrometry.
Section 4: Protocol for In Vitro PDXK Inhibition Assay
To evaluate the potency of the synthesized inhibitor, a continuous spectrophotometric coupled enzyme assay is employed.
Principle of the Assay: The activity of PDXK is measured by quantifying the production of ADP, which is stoichiometrically linked to the oxidation of NADH. The decrease in NADH concentration is monitored as a change in absorbance at 340 nm. This coupled system provides a sensitive and real-time measurement of kinase activity.[13]
Protocol 4.1: Determining Inhibitor IC₅₀
Materials and Reagents:
-
Recombinant human Pyridoxal Kinase (PDXK)
-
Synthesized inhibitor compound
-
Pyridoxal (PL)
-
Adenosine 5'-triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the synthesized inhibitor in a suitable solvent (e.g., DMSO or water). Create a serial dilution series to test a range of concentrations (e.g., 100 µM to 1 nM).
-
Prepare a "Coupling Enzyme Mix" in Assay Buffer containing PK (5 U/mL) and LDH (7 U/mL).
-
Prepare a "Substrate Mix" in Assay Buffer containing ATP (2 mM), PEP (1 mM), and NADH (0.4 mM).
-
-
Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
50 µL of Assay Buffer
-
10 µL of inhibitor solution at various concentrations (or solvent for control wells).
-
10 µL of Pyridoxal solution (final concentration, e.g., 100 µM).
-
10 µL of the Coupling Enzyme Mix.
-
-
Incubate the plate at 37°C for 5 minutes to pre-warm the components.
-
Initiate the reaction by adding 20 µL of the Substrate Mix to all wells.
-
Immediately place the plate in the spectrophotometer and begin kinetic reading at 340 nm, taking measurements every 30 seconds for 15-20 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Expected Results:
| Inhibitor Conc. (nM) | Reaction Rate (mOD/min) | % Inhibition |
| 0 (Control) | -50.2 | 0.0 |
| 1 | -45.1 | 10.2 |
| 10 | -34.8 | 30.7 |
| 50 | -25.5 | 49.2 |
| 100 | -18.1 | 63.9 |
| 500 | -5.6 | 88.8 |
| 1000 | -2.1 | 95.8 |
| Table 1: Representative data for determining the IC₅₀ of a PDXK inhibitor. The calculated IC₅₀ from this data would be approximately 51 nM. |
Conclusion
This compound is a highly valuable and versatile precursor for the development of targeted enzyme inhibitors. Its structural similarity to natural vitamin B6 vitamers makes it an ideal starting point for designing inhibitors of the essential vitamin B6 salvage pathway. The protocols outlined in this guide provide a comprehensive framework for the synthesis, purification, and in vitro evaluation of such inhibitors, empowering researchers to explore novel therapeutic strategies for a range of human and infectious diseases.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 4. Pyridoxal 5'-phosphate enzymes as targets for therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin B(6) salvage enzymes: mechanism, structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridoxal kinase: A vitamin B6 salvage pathway enzyme from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. rdchemicals.com [rdchemicals.com]
- 11. PYRIDINE-2,3-DIMETHANOL | 38070-79-0 [chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. benchchem.com [benchchem.com]
In-Vivo Administration of 2,3-Dihydroxymethylpyridine Hydrochloride: Application Notes and Protocols for Preclinical Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in-vivo administration of 2,3-Dihydroxymethylpyridine hydrochloride. In the absence of extensive published data for this specific molecule, this document synthesizes field-proven insights from structurally related pyridine derivatives and established principles of preclinical in-vivo research to offer robust and scientifically grounded protocols.
Introduction and Scientific Rationale
This compound belongs to the vast and pharmacologically significant class of pyridine-based heterocyclic compounds. The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents with a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. The hydrochloride salt form of this compound suggests good aqueous solubility, a favorable characteristic for in-vivo formulation[4][5].
The structural similarity of this compound to pyridoxine (Vitamin B6) suggests a potential role as a metabolic precursor or modulator. Pyridoxine is readily absorbed and converted in the liver to its active coenzyme forms, pyridoxal 5'-phosphate (PLP) and pyridoxamine phosphate[4][6][7]. PLP is a critical cofactor in a multitude of enzymatic reactions essential for amino acid metabolism, neurotransmitter synthesis, and hemoglobin formation[6][7][8]. This relationship provides a logical starting point for investigating the biological activity and mechanism of action of this compound.
These protocols are designed to be a self-validating system, emphasizing careful planning, appropriate controls, and a stepwise approach to dose determination and toxicity assessment, ensuring the generation of reliable and reproducible data.
Compound Preparation and Vehicle Selection
The hydrochloride salt of 2,3-Dihydroxymethylpyridine is anticipated to be freely soluble in water, making sterile water for injection or sterile saline (0.9% NaCl) the primary recommended vehicles for in-vivo administration[4].
Table 1: Recommended Vehicle Formulations
| Vehicle Component | Concentration | Rationale |
| Sterile Water for Injection | q.s. to final volume | Primary solvent for highly soluble compounds. |
| Sterile Saline (0.9% NaCl) | q.s. to final volume | Isotonic solution, ideal for minimizing injection site irritation, especially for intravenous and intraperitoneal routes. |
Protocol 2.1: Preparation of Dosing Solution
-
Aseptic Technique: All procedures should be performed in a laminar flow hood using sterile equipment to prevent contamination.
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Gradually add the chosen sterile vehicle (water for injection or saline) to the powder while vortexing or sonicating to ensure complete dissolution.
-
pH Adjustment (if necessary): Measure the pH of the final solution. If it falls outside the physiologically acceptable range (typically pH 6.5-7.5 for parenteral routes), adjust cautiously with sterile, dilute solutions of NaOH or HCl.
-
Sterile Filtration: Pass the final solution through a 0.22 µm sterile syringe filter into a sterile, sealed vial.
-
Storage: Store the prepared dosing solution as per stability data, if available. For unknown stability, fresh preparation before each experiment is recommended. If short-term storage is necessary, store at 2-8°C and protect from light.
In-Vivo Administration Protocols
The choice of administration route is critical and depends on the experimental objectives, such as desired onset of action and systemic exposure. Oral gavage and intraperitoneal injection are common routes for initial in-vivo studies of novel compounds[9][10][11].
Oral Gavage (PO) Administration
This route is often preferred for its convenience and relevance to potential clinical administration in humans.
Protocol 3.1: Step-by-Step Oral Gavage in Mice
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib.
-
Needle Insertion: With the mouse's head tilted slightly upwards, insert the ball-tipped gavage needle into the esophagus, passing it along the side of the mouth.
-
Compound Administration: Once the needle is correctly positioned in the stomach (indicated by the pre-measured length and lack of resistance), slowly administer the dosing solution.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or regurgitation.
Intraperitoneal (IP) Injection
IP injection allows for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract.
Protocol 3.2: Step-by-Step Intraperitoneal Injection in Mice
-
Animal Restraint: Securely restrain the mouse, exposing its abdomen.
-
Injection Site Identification: Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or major blood vessels.
-
Needle Insertion: Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (blood or urine) is aspirated, confirming correct needle placement.
-
Compound Injection: Slowly and steadily inject the dosing solution into the peritoneal cavity.
-
Post-Injection Care: Withdraw the needle and return the animal to its cage. Monitor for any signs of discomfort or adverse reaction at the injection site.
Preliminary Safety and Toxicity Assessment
Prior to efficacy studies, a preliminary dose-range finding and acute toxicity study is essential to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
Workflow for Preliminary Safety Assessment
Caption: Workflow for a two-phase preliminary safety and toxicity assessment.
Table 2: Key Parameters for Toxicity Monitoring
| Parameter Category | Specific Observations |
| Clinical Signs | Changes in posture, activity level, breathing pattern; presence of tremors, convulsions, salivation[12]. |
| Body Weight | Daily or bi-daily measurements; significant weight loss is a key indicator of toxicity[12]. |
| Hematology | Red blood cell count, white blood cell count and differential, platelet count. |
| Clinical Chemistry | Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine). |
| Histopathology | Microscopic examination of liver, kidneys, spleen, heart, lungs, and brain for any pathological changes[12][13]. |
Putative Mechanism of Action and Signaling Pathway
Based on its structural similarity to pyridoxine, a plausible mechanism of action for this compound involves its conversion to a pyridoxal 5'-phosphate (PLP) analog. This analog could then modulate the activity of PLP-dependent enzymes.
Hypothesized Metabolic Conversion and Action
Caption: Hypothesized metabolic activation and mechanism of action for this compound.
Conclusion and Future Directions
These application notes provide a foundational framework for the in-vivo administration and preliminary evaluation of this compound. The protocols are based on the physicochemical properties of its hydrochloride salt and data from structurally related pyridine compounds. Researchers should adapt these guidelines based on their specific experimental goals and in-vitro findings. A thorough pharmacokinetic and pharmacodynamic characterization will be crucial in subsequent studies to fully elucidate the therapeutic potential of this compound.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]
- 5. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridoxine Hydrochloride | C8H12ClNO3 | CID 6019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. meritpharm.com [meritpharm.com]
- 8. webofjournals.com [webofjournals.com]
- 9. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Identification of 2,3-disubstituted pyridines as potent, non-emetic PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. upcommons.upc.edu [upcommons.upc.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting the instability of 2,3-Dihydroxymethylpyridine hydrochloride solutions
Technical Support Center: 2,3-Dihydroxymethylpyridine Hydrochloride
Introduction: Understanding the Stability of this compound
Welcome to the technical support guide for this compound (also known as Pyridine-2,3-dimethanol hydrochloride). This molecule is a valuable pyridine derivative used in various research and development applications, particularly as an intermediate in the synthesis of novel compounds. As a hydrochloride salt, it exhibits good aqueous solubility, which is advantageous for many experimental setups.[1][2]
However, like many complex organic molecules, its solutions can be susceptible to degradation under certain conditions, leading to experimental variability and potential artifacts. The primary sources of instability are environmental factors such as pH, temperature, light, and oxygen.[3][4] This guide is designed to provide researchers, scientists, and drug development professionals with a structured approach to troubleshooting common stability issues, ensuring the integrity and reproducibility of your results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter with your this compound solutions in a direct question-and-answer format.
Q1: Why has my clear, colorless solution of this compound turned yellow or brown?
A1: Discoloration is a classic indicator of chemical degradation, most commonly due to oxidation or the formation of conjugated systems.
-
Causality Explained: The pyridine ring and its hydroxymethyl substituents are susceptible to oxidation. Atmospheric oxygen can initiate radical reactions, especially when catalyzed by trace metal impurities or exposure to light (photo-oxidation).[5] This process can lead to the formation of aldehydes or carboxylic acids from the hydroxymethyl groups. Subsequent condensation or polymerization reactions can create larger, conjugated molecules that absorb visible light, appearing yellow or brown.
-
Immediate Troubleshooting Steps:
-
Verify Solvent Purity: Ensure you are using high-purity, HPLC-grade or equivalent solvents. Solvents can contain peroxy or metallic impurities that accelerate degradation.
-
Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon). This involves degassing the solvent before use and blanketing the headspace of the storage container.
-
Protect from Light: Store the solution in an amber vial or wrap the container in aluminum foil to prevent photo-degradation.[6][7]
-
pH Control: Check the pH of your solution. Extreme pH values can catalyze degradation. For aqueous solutions, using a slightly acidic buffer (e.g., pH 4-6) can enhance stability.
-
Q2: I've observed a precipitate forming in my solution after storage. What is causing this and how can I prevent it?
A2: Precipitation can result from several factors, including the formation of insoluble degradation products, changes in solubility due to temperature fluctuations, or pH shifts.
-
Causality Explained:
-
Degradation Products: As mentioned in A1, oxidation can lead to the formation of different molecules. If these degradation products have lower solubility in your chosen solvent system than the parent compound, they will precipitate out.
-
Temperature Effects: The solubility of this compound is temperature-dependent.[2] If you prepared a saturated or near-saturated solution at room temperature and then stored it under refrigeration, the compound may crystallize out of the solution.
-
pH Shift: The hydrochloride salt is more soluble in aqueous media than its free base form. If the pH of your solution increases (becomes more basic), the compound can convert to the less soluble free base, causing it to precipitate.
-
-
Preventative Measures & Solutions:
-
Control Storage Temperature: Store solutions at a consistent, recommended temperature. If refrigeration is required, ensure the concentration is low enough to remain in solution at that temperature.[8] Allow the solution to fully return to ambient temperature and vortex gently before use to redissolve any precipitate.
-
Buffer the Solution: For aqueous applications, preparing the solution in a suitable buffer (e.g., citrate or acetate, pH 4-6) will prevent pH shifts that could cause precipitation.
-
Filter Before Use: If a fine precipitate is observed, it may be advisable to filter the solution through a 0.22 µm syringe filter immediately before use to remove insoluble matter, though this does not solve the underlying degradation issue.
-
Q3: My experimental results are inconsistent when using older solutions. How can I assess the purity of my this compound solution?
A3: Inconsistent results are a strong sign that the concentration and purity of your active compound have changed over time. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the gold standard for assessing purity. [9][10]
-
Causality Explained: Degradation reduces the concentration of the active this compound and introduces new, potentially reactive species into your experiment. These degradants can interfere with your assay, leading to unreliable and non-reproducible data.
-
Recommended Action - Purity Assessment:
-
Implement HPLC Analysis: Develop a simple stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.[11]
-
Analyze Fresh vs. Old Solutions: Run a chromatogram of a freshly prepared solution and compare it to the chromatogram of the aged solution.
-
Interpret the Results:
-
A decrease in the peak area of the main compound indicates degradation.
-
The appearance of new peaks, typically at different retention times, corresponds to degradation products.
-
-
General FAQs
-
What are the optimal storage conditions for solid this compound?
-
What solvents are recommended for preparing solutions?
-
For aqueous applications, use deionized, degassed water or a slightly acidic buffer. The compound is generally soluble in water.[1] For non-aqueous applications, polar organic solvents like methanol or ethanol can be used, but stability in these solvents should be independently verified.
-
-
Is the compound sensitive to air?
-
Yes, the hydroxymethyl groups can be susceptible to oxidation by atmospheric oxygen.[13] For long-term storage of solutions, preparation and storage under an inert gas like argon or nitrogen is a best practice.
-
Visualizing the Troubleshooting Process
The following workflow provides a systematic approach to diagnosing and resolving stability issues.
Caption: Troubleshooting workflow for this compound solution instability.
Key Stability Factors and Recommendations
This table summarizes the critical factors affecting stability and the recommended best practices for handling and storage.
| Factor | Risk of Instability | Recommended Mitigation Strategy |
| pH | High risk outside pH 4-6 | Use a buffered aqueous solvent (e.g., acetate, citrate) for solutions.[3] |
| Oxygen | High risk | Degas solvents prior to use. Store solutions under an inert atmosphere (N₂ or Ar). |
| Light | Moderate to High risk | Always store solutions in amber vials or containers wrapped in foil.[5][6] |
| Temperature | Moderate risk | Store stock solutions refrigerated (2-8°C). Avoid repeated freeze-thaw cycles.[8] |
| Solvent Purity | Moderate risk | Use high-purity (e.g., HPLC-grade) solvents free of peroxides and metal contaminants. |
Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution (10 mM)
This protocol outlines the steps for preparing an aqueous solution with enhanced stability.
-
Prepare Buffer: Prepare a 50 mM sodium acetate buffer and adjust the pH to 5.0 using acetic acid.
-
Degas Solvent: Place the required volume of the pH 5.0 acetate buffer in a sonicator bath and sonicate under vacuum for 15-20 minutes to remove dissolved gases.
-
Weigh Compound: Accurately weigh the required amount of this compound in a clean weighing vessel.
-
Dissolve: Add the weighed compound to the appropriate volume of degassed buffer to achieve a 10 mM concentration. Vortex gently until fully dissolved.
-
Inert Gas Purge: Transfer the solution to a clean, amber glass vial. Gently bubble argon or nitrogen gas through the solution for 1-2 minutes.
-
Storage: Tightly cap the vial and seal with parafilm. Store refrigerated at 2-8°C. Label clearly with the compound name, concentration, date of preparation, and a "use by" date (e.g., 1-2 weeks, to be confirmed by in-house stability tests).
Protocol 2: Basic HPLC Method for Purity Assessment
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of methanol and a pH 3.0 buffer (e.g., 20 mM potassium phosphate adjusted with phosphoric acid). A common starting gradient is 30:70 methanol:buffer.[6][11]
-
Sample Preparation: Dilute your stock solution of this compound to a suitable concentration for UV detection (e.g., 0.1 mg/mL) using the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for an optimal wavelength, but ~270-280 nm is a reasonable starting point for pyridine derivatives.
-
Column Temperature: 30°C
-
-
Analysis: Inject a freshly prepared sample to establish the retention time and peak area of the pure compound. Inject aged samples and compare the chromatograms for any decrease in the main peak area or the appearance of new peaks, which would indicate degradation.
References
- 1. chembk.com [chembk.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 6. drugfuture.com [drugfuture.com]
- 7. Pyridoxine Hydrochloride [drugfuture.com]
- 8. fishersci.com [fishersci.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. jfda-online.com [jfda-online.com]
- 11. newdruginfo.com [newdruginfo.com]
- 12. fishersci.nl [fishersci.nl]
- 13. Kinetics and factors affecting stability of methylprednisolone in aqueous formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3-Dihydroxymethylpyridine Hydrochloride
Welcome to the Technical Support Center for the purification of 2,3-Dihydroxymethylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our approach is rooted in scientific principles and practical laboratory experience to ensure you can achieve the desired purity for your critical applications.
Introduction to this compound
This compound, also known as 2,3-pyridinedimethanol hydrochloride, is a heterocyclic compound of interest in pharmaceutical and chemical synthesis. Its structure, featuring a pyridine ring with two hydroxymethyl groups and as a hydrochloride salt, presents a unique set of purification challenges. The polarity imparted by the hydroxyl groups and the ionic nature of the hydrochloride salt significantly influence its solubility and chromatographic behavior. This guide will address these specific challenges in a practical question-and-answer format.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Difficulty in Achieving High Purity by Recrystallization
Question: I am struggling to effectively purify this compound by recrystallization. The product is either crashing out too quickly, leading to impurity inclusion, or the yield is very low. What am I doing wrong?
Answer: This is a common challenge due to the compound's high polarity and solubility in protic solvents. The key to successful recrystallization is to find a solvent system that provides a steep solubility curve – that is, high solubility at elevated temperatures and low solubility at cooler temperatures.
Probable Causes & Solutions:
-
Inappropriate Solvent Choice:
-
Cause: Using a single solvent in which the compound is either too soluble (like water or methanol at room temperature) or poorly soluble even when hot.
-
Solution: A mixed solvent system is often the most effective approach. Start with a solvent in which the compound is soluble (e.g., methanol or ethanol) and add an anti-solvent in which it is poorly soluble (e.g., acetonitrile, ethyl acetate, or diethyl ether) dropwise at an elevated temperature until turbidity is observed. Then, add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly. The solubility of a similar compound, pyridoxine hydrochloride, has been shown to be temperature-dependent in methanol-water and ethanol-water mixtures, which can be a good starting point for solvent system screening.[1]
-
-
Rapid Crystallization:
-
Cause: Cooling the solution too quickly in an ice bath without allowing for slow crystal formation at room temperature. This traps impurities within the crystal lattice.
-
Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated if necessary. Once crystal formation appears to have ceased, then place it in an ice bath to maximize recovery.
-
-
Oiling Out:
-
Cause: The compound may be melting in the hot solvent before dissolving, or the solution is supersaturated, leading to the separation of a liquid phase instead of crystals upon cooling.
-
Solution: Ensure the boiling point of your solvent is lower than the melting point of your compound. If oiling out occurs upon cooling, try using a more dilute solution or a different solvent system. Re-heating the oiled-out mixture with additional solvent to achieve a clear solution before slow cooling can also resolve the issue.
-
Issue 2: Poor Separation and Peak Tailing in Reverse-Phase HPLC
Question: When I analyze the purity of my this compound by reverse-phase HPLC, I observe significant peak tailing and poor resolution from closely eluting impurities. How can I improve the chromatography?
Answer: Peak tailing for basic compounds like pyridine derivatives on silica-based C18 columns is a well-documented issue.[2] It primarily stems from the interaction of the basic nitrogen on the pyridine ring with acidic residual silanol groups on the stationary phase.
Probable Causes & Solutions:
-
Silanol Interactions:
-
Cause: The basic pyridine nitrogen interacts strongly with acidic silanol groups on the silica support of the column, leading to a secondary retention mechanism and peak tailing.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or trifluoroacetic acid) will protonate both the pyridine nitrogen and the silanol groups. This reduces the undesirable ionic interactions and improves peak shape.
-
Solution 2: Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1%), to the mobile phase can effectively block the active silanol sites, preventing them from interacting with your analyte.[2]
-
-
Column Overload:
-
Cause: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Inappropriate Mobile Phase Composition:
-
Cause: The elution strength of the mobile phase may not be optimal for separating your compound from its impurities.
-
Solution: Experiment with different organic modifiers. While acetonitrile is common, methanol can offer different selectivity due to its protic nature and may resolve your compound from critical impurities.[3] A gradient elution from a low to a high concentration of the organic modifier is often necessary for separating compounds with a range of polarities.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my this compound sample?
A1: Impurities can originate from the starting materials, side reactions, or degradation. A common synthetic route to 2,3-Dihydroxymethylpyridine is the reduction of 2,3-pyridinedicarboxylic acid or its esters.[4] Potential impurities could include:
-
Unreacted Starting Material: Residual 2,3-pyridinedicarboxylic acid or its corresponding ester.
-
Partially Reduced Products: 2-hydroxymethyl-3-pyridinecarboxylic acid or 3-hydroxymethyl-2-pyridinecarboxylic acid.
-
Over-reduction Products: 2,3-dimethylpyridine.
-
Impurities from Starting Materials: If the starting 2,3-pyridinedicarboxylic acid was synthesized from a precursor, impurities from that synthesis may carry over.[5][6]
-
Degradation Products: Pyridine derivatives can be susceptible to oxidation or acid-catalyzed decomposition under harsh conditions.[7]
Q2: My purified this compound is colored (e.g., yellow or brown). What is the cause and how can I remove the color?
A2: The discoloration is likely due to trace impurities, possibly polymeric or oxidized species.
-
Solution 1: Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.
-
Solution 2: Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography over silica gel or alumina may be necessary to remove the colored impurities.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
HPLC: As discussed, a well-developed HPLC method is crucial for identifying and quantifying impurities.[8][9]
-
¹H NMR Spectroscopy: Quantitative NMR (qNMR) can be a powerful tool for determining absolute purity without the need for a reference standard of the analyte itself.[8][10][11] The presence of impurity peaks in the NMR spectrum can also help in their identification.
-
LC-MS: Liquid chromatography-mass spectrometry can help in identifying the molecular weights of impurities, which is a critical step in understanding their structure and origin.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent ratios and volumes should be determined empirically for each batch.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot methanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Addition of Anti-solvent: While the methanol solution is still hot, add ethyl acetate dropwise with swirling until a faint, persistent turbidity is observed.
-
Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with a small amount of cold ethyl acetate or a cold mixture of methanol/ethyl acetate to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography Purification
This is a general protocol for silica gel chromatography. The choice of eluent will depend on the specific impurities present.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 dichloromethane:methanol). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (e.g., methanol). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Load the resulting dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the initial, less polar solvent mixture.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of methanol (e.g., from 5% to 10% to 20%). This will help to first elute less polar impurities, followed by the product.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. jinjingchemical.com [jinjingchemical.com]
- 5. 2,3-Pyridinedicarboxylic Acid (Quinolinic Acid) Properties, Uses, Safety & Supplier China | High Purity CAS 89-00-9 [pipzine-chem.com]
- 6. jinjingchemical.com [jinjingchemical.com]
- 7. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]
Technical Support Center: Purification of Pyridine-Based Compounds
Welcome to the Technical Support Center for the purification of pyridine-based compounds. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Our focus is on providing not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in the laboratory.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of pyridine and its derivatives, offering step-by-step solutions and expert insights.
Issue 1: My pyridine sample is wet. How do I effectively dry it?
Answer:
Pyridine is notoriously hygroscopic, readily absorbing atmospheric moisture.[1] Furthermore, it forms a minimum-boiling azeotrope with water (b.p. 94°C, 43% water by mass), rendering simple distillation ineffective for complete water removal.[1][2] The choice of drying method is therefore critical and depends on the required level of dryness for your application.
Troubleshooting Workflow:
A multi-step approach is often necessary for achieving anhydrous pyridine.
-
Pre-drying (for significant water content):
-
Rationale: For pyridine with a noticeable amount of water, a bulk drying agent is used to remove the majority of the water before a more rigorous drying step.
-
Protocol: Add solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets (approximately 20 g per liter of pyridine) to the flask.[3] Allow it to stand for several hours, or even up to two weeks for very wet pyridine, with occasional swirling.[3] The basic nature of KOH and NaOH also helps to remove acidic impurities.
-
-
Final Drying & Distillation (for anhydrous pyridine):
-
Rationale: To achieve a high degree of dryness, a more reactive drying agent is required, followed by distillation to separate the anhydrous pyridine from the spent drying agent and other non-volatile impurities.
-
Protocol:
-
Carefully decant the pre-dried pyridine from the KOH/NaOH pellets into a dry distillation flask.
-
Add calcium hydride (CaH₂) (approximately 5-10 g per liter) to the decanted pyridine.[1] Caution: CaH₂ reacts with water to produce hydrogen gas; ensure your apparatus is not sealed and is properly vented.
-
Fit the flask with a reflux condenser protected by a drying tube (e.g., filled with CaCl₂ or Drierite).
-
Reflux the pyridine over CaH₂ for several hours to ensure complete reaction with any residual water.[1]
-
Distill the pyridine under an inert atmosphere (e.g., nitrogen or argon) and collect the fraction boiling at 114-115°C.[4]
-
-
-
Ultimate Dryness (for highly sensitive applications):
-
Rationale: For applications demanding the absolute absence of water, a final drying step over an alkali metal can be employed. This method is highly effective but requires stringent safety precautions.
-
Protocol: After drying with CaH₂, the pyridine can be refluxed over potassium metal. A deep red precipitate will form, indicating the complete removal of water as the potassium begins to react with the pyridine itself.[5] The anhydrous pyridine is then best purified by vacuum transfer to a storage vessel containing activated molecular sieves.[5]
-
Alternative Method: Azeotropic Distillation
-
Rationale: This method utilizes the formation of a lower-boiling azeotrope between water and an entraining agent (e.g., toluene or benzene) to remove water.[3]
-
Protocol: Add toluene to the wet pyridine and distill the mixture. The toluene-water azeotrope will distill first, removing the water. Once all the water is removed, the temperature will rise, and pure pyridine can be collected. This can also be done by concentrating a reaction mixture containing pyridine from toluene multiple times using a rotary evaporator.[6][7]
Issue 2: My "pure" pyridine is yellow or brown. What causes this discoloration and how can I fix it?
Answer:
The discoloration of pyridine is a common issue, often arising from impurities or degradation products formed during synthesis or improper storage.[1] These impurities can be non-basic materials or products of oxidation.
Troubleshooting and Decolorization Methods:
-
Distillation after Treatment with an Oxidizing Agent:
-
Rationale: Mild oxidation can convert certain colored impurities into species that are more easily separated by distillation.
-
Protocol: Stir pyridine (e.g., 135 mL) with water (2.5 L) and potassium permanganate (KMnO₄, 90 g) at 100°C for 2 hours. After standing for 15 hours, filter off the precipitated manganese oxides. Add solid KOH to the filtrate to separate the pyridine layer, which can then be decanted, refluxed with calcium oxide (CaO), and distilled.[3]
-
-
Treatment with Porous Resins:
-
Rationale: Porous ion-exchange or adsorption resins can effectively remove colored impurities. This method is often simpler and safer than chemical treatments.
-
Protocol: Pass the colored pyridine through a column packed with a suitable porous resin at room temperature.[8] The resin can often be regenerated and reused.[8]
-
-
Acid/Base Treatment and Steam Distillation:
-
Rationale: This method removes non-basic impurities. By converting pyridine to its water-soluble salt, non-basic, water-insoluble impurities can be removed by steam distillation.
-
Protocol: Add 1.2 equivalents of 20% sulfuric acid or 17% hydrochloric acid to the pyridine. Steam distill the solution until about 10% of the base has been carried over with the non-basic impurities. Make the remaining solution alkaline with NaOH or KOH, separate the pyridine layer, dry it with solid KOH, and then fractionally distill.[3]
-
Issue 3: I'm seeing significant peak tailing when analyzing my pyridine derivative by HPLC. How can I improve the peak shape?
Answer:
Peak tailing is a frequent challenge in the chromatography of basic compounds like pyridine derivatives.[9] The primary cause is the interaction between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[9] This leads to undesirable secondary interactions and poor peak shape.
Troubleshooting and Optimization Strategies:
Table 1: Strategies to Mitigate Peak Tailing in HPLC of Pyridine Compounds
| Strategy | Rationale | Typical Implementation |
| Mobile Phase pH Adjustment | Protonating the residual silanol groups on the silica surface minimizes their interaction with the basic pyridine analyte.[9] | Lower the mobile phase pH to around 2.5-3.0 using a buffer like 10-20 mM phosphate buffer.[9] |
| Use of a Competing Base | A competing base in the mobile phase preferentially interacts with the active silanol sites, shielding them from the pyridine analyte.[9] | Add a small amount of an amine modifier, such as triethylamine (TEA), to the mobile phase (e.g., 5-10 mM).[9] |
| Increase Ionic Strength | Higher salt concentrations in the mobile phase can also help to mask the silanol interactions. | Increase the buffer concentration in the mobile phase. |
| Use of an End-Capped or Alternative Stationary Phase | End-capped columns have fewer free silanol groups. Alternative stationary phases (e.g., polymer-based, phenyl, cyano) offer different interaction mechanisms that can reduce tailing.[9] | Switch from a standard C18 column to an end-capped C18, a polymer-based column, or a column with a different stationary phase chemistry.[9] |
Experimental Workflow for Troubleshooting Peak Tailing:
References
- 1. benchchem.com [benchchem.com]
- 2. US5100514A - Separation of pyridine from water by extractive distillation - Google Patents [patents.google.com]
- 3. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How To [chem.rochester.edu]
- 7. Workup [chem.rochester.edu]
- 8. JPS6019294B2 - Method for preventing coloration of pyridine bases - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
How to prevent the degradation of 2,3-Dihydroxymethylpyridine hydrochloride during storage
Technical Support Center: Stabilizing 2,3-Dihydroxymethylpyridine Hydrochloride
Welcome to the technical support guide for this compound (CAS No. 423169-40-8), also known as 2,3-Pyridinedimethanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage and handling. Below, you will find a comprehensive set of frequently asked questions (FAQs) and troubleshooting protocols to ensure the integrity and stability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: The stability of this compound is critically dependent on its storage environment. The primary degradation pathways are oxidation and photodegradation, with moisture acting as a potential catalyst.
-
Temperature: For long-term storage, it is recommended to store the compound at 2-8°C or frozen at -20°C . Supplier recommendations often include storage at room temperature in a dry, sealed container, which is suitable for short-term use.[1]
-
Atmosphere: The two hydroxymethyl groups on the pyridine ring are susceptible to oxidation. To mitigate this, storing the compound under an inert atmosphere, such as argon or nitrogen , is best practice, especially for long-term storage or after the container has been opened.
-
Light: Pyridine derivatives can be light-sensitive.[2][3] Therefore, the compound must be stored in a light-resistant container, such as an amber glass vial , or by wrapping the container in aluminum foil.
-
Moisture: As a hydrochloride salt, this compound is potentially hygroscopic, meaning it can absorb moisture from the air.[4][5][6] Moisture can compromise the material's integrity and may accelerate degradation pathways.[7] Always store it in a tightly sealed container in a desiccator or a dry, well-ventilated area.[5][8][9]
Q2: What are the common visual and analytical signs of degradation?
A2: Degradation can often be detected through both simple visual inspection and analytical techniques.
-
Visual Signs: Pure this compound is typically a white to off-white or pale yellow solid.[9] A noticeable color change to yellow or brown is a strong indicator of degradation, likely due to oxidation or photodegradation.[10] The material may also appear clumpy or sticky if it has absorbed moisture.[11]
-
Analytical Signs: The most definitive evidence of degradation comes from analytical methods.
-
Chromatography (HPLC, GC): The appearance of new peaks in the chromatogram or a decrease in the peak area of the parent compound indicates the formation of degradation products.
-
Spectroscopy (NMR, MS): Changes in the spectra, such as the appearance of new signals corresponding to aldehyde or carboxylic acid protons in ¹H NMR, or new mass signals in MS, confirm structural changes.
-
Q3: What are the most likely degradation pathways for this molecule?
A3: The chemical structure of this compound suggests two primary degradation routes:
-
Oxidation: The hydroxymethyl (-CH₂OH) groups are primary alcohols and are susceptible to oxidation. This can occur in a stepwise manner, first forming the corresponding mono- or di-aldehydes, and subsequently the mono- or di-carboxylic acids. This process is often accelerated by exposure to air (oxygen), heat, and light.[10] Strong oxidizing agents are noted as being incompatible with similar compounds.[5]
-
Photodegradation: Pyridine and its derivatives are known to be susceptible to degradation upon exposure to UV or visible light.[2] This can lead to complex reactions, including ring cleavage or polymerization, resulting in discoloration and loss of purity.
The diagram below illustrates the probable oxidative degradation pathway.
Caption: Potential oxidative degradation of 2,3-Dihydroxymethylpyridine.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: While specific data for this exact molecule is limited, the stability of related pyridine derivatives can be pH-dependent.[10][12] As a hydrochloride salt, it will form a mildly acidic solution in water. Generally, maintaining a neutral to slightly acidic pH (around 5-7) is advisable to prevent base-catalyzed degradation. Extremely acidic or alkaline conditions can promote hydrolysis or other reactions.[2] For any solution-based work, it is recommended to use freshly prepared solutions and buffer them if they are to be stored for any length of time.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Actions & Explanations |
| The white solid has turned yellow or brown. | Oxidation and/or Photodegradation: Exposure to oxygen and/or light has likely oxidized the hydroxymethyl groups. | 1. Do not assume purity. The material is likely compromised. 2. Re-qualify the material. Perform a purity analysis using HPLC or NMR (see Protocol 2) before use. 3. Discard if necessary. If purity has dropped significantly (e.g., <95%), it is best to discard the reagent to avoid compromising experimental results. 4. Review storage procedures. Ensure the material is stored under an inert atmosphere, protected from light, and at the correct temperature. |
| The solid appears clumpy, wet, or sticky. | Hygroscopicity: The compound, being a salt, has absorbed atmospheric moisture.[4][11] | 1. Dry the material. Dry the solid under a high vacuum for several hours. A gentle warming (e.g., 30-40°C) can be applied if the compound is thermally stable, but this should be done with caution. 2. Store in a desiccator. Once dried, immediately transfer the material to a desiccator containing a suitable drying agent (e.g., Drierite, silica gel). 3. Handle in a controlled environment. When weighing or handling, do so in a low-humidity environment or a glove box if possible. |
| New peaks appear in my HPLC/GC chromatogram. | Formation of Degradation Products: The compound has degraded, forming new chemical entities. | 1. Identify the degradants (if possible). Use LC-MS or GC-MS to obtain the mass of the new peaks. Compare these masses to potential degradation products (e.g., aldehyde, carboxylic acid). 2. Assess the impact. Determine if the concentration of these impurities will interfere with your experiment. 3. Purify or discard. If the purity is unacceptable, the material may need to be re-purified (e.g., by recrystallization or chromatography) or discarded. |
Experimental Protocols & Workflows
Protocol 1: Stability-Indicating Purity Assessment by RP-HPLC
This protocol provides a general method to assess the purity of this compound and detect potential degradation products.
Objective: To develop a baseline chromatogram for a pure sample and use it to monitor the stability of stored samples over time.
Methodology:
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 265 nm (Pyridine derivatives typically have a UV absorbance maximum around this wavelength).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in Mobile Phase A to a final concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Run (Gradient):
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Analysis:
-
Inject a freshly prepared sample from a trusted or new batch to establish a reference chromatogram.
-
Inject the sample under investigation.
-
Compare the chromatograms. Calculate the purity by the peak area percentage method. The appearance of new peaks indicates degradation.
-
Protocol 2: Forced Degradation Study Workflow
Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a molecule and helps in developing stability-indicating analytical methods.[13][14]
Caption: Workflow for a forced degradation study.
References
- 1. This compound | 423169-40-8 [amp.chemicalbook.com]
- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. phytotechlab.com [phytotechlab.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. chembk.com [chembk.com]
- 10. benchchem.com [benchchem.com]
- 11. fctemis.org [fctemis.org]
- 12. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride | 96300-88-8 | Benchchem [benchchem.com]
- 13. biomedres.us [biomedres.us]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Interpreting Unexpected NMR Spectra of 2,3-Dihydroxymethylpyridine Hydrochloride
Welcome to the technical support center for the analysis of 2,3-Dihydroxymethylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected ¹H NMR spectra during their experiments with this compound. Here, we will delve into the potential causes of spectral deviations and provide systematic troubleshooting strategies to ensure accurate structural elucidation.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. While its structure appears straightforward, its ¹H NMR spectrum can sometimes present unexpected complexities. These can arise from the interplay of its functional groups—the pyridine ring, the two hydroxyl groups, and its nature as a hydrochloride salt. This guide will help you navigate these challenges by explaining the underlying chemical principles and offering practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum of this compound in a standard solvent like DMSO-d₆?
A1: In an ideal spectrum, you should expect to see:
-
Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the protons on the pyridine ring. Due to the substitution pattern, these protons will exhibit specific splitting patterns (e.g., doublets, triplets, or doublet of doublets). The proton adjacent to the protonated nitrogen will be the most downfield.
-
Methylene Protons (-CH₂-): Two singlets (or AB quartets if diastereotopic) in the δ 4.5-5.5 ppm range, corresponding to the two sets of CH₂ protons of the hydroxymethyl groups.
-
Hydroxyl Protons (-OH): Two broad singlets corresponding to the hydroxyl protons. Their chemical shift can be highly variable depending on concentration, temperature, and residual water in the solvent.
-
Pyridinium Proton (N-H): A very broad signal, often further downfield, corresponding to the proton on the nitrogen. This signal can sometimes exchange with residual water and become difficult to observe.
Q2: Why are the hydroxyl (-OH) and pyridinium (N-H) proton signals often broad?
A2: The broadening of -OH and N-H signals is due to several factors:
-
Chemical Exchange: These protons are "labile" or "exchangeable," meaning they can rapidly exchange with other labile protons in the sample, such as those from trace amounts of water. This rapid exchange on the NMR timescale leads to a broadening of the signal.
-
Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment which can lead to broadening of adjacent proton signals.
-
Hydrogen Bonding: Inter- and intramolecular hydrogen bonding can also influence the chemical environment and exchange rate of these protons, contributing to peak broadening.
Q3: Can the choice of NMR solvent significantly alter the spectrum?
A3: Absolutely. The choice of solvent is critical:
-
Aprotic Solvents (e.g., DMSO-d₆, CDCl₃): In these solvents, you are more likely to observe the signals from the -OH and N-H protons, although they may still be broad.
-
Protic Solvents (e.g., D₂O, CD₃OD): In deuterated protic solvents, the labile -OH and N-H protons will exchange with the deuterium atoms of the solvent. This will cause their signals to decrease in intensity or disappear entirely from the ¹H NMR spectrum. This phenomenon is the basis for the D₂O exchange experiment, a useful tool for identifying these types of protons.
Troubleshooting Guide for Unexpected Spectra
This section addresses specific problems you might encounter and provides a logical workflow to diagnose the issue.
Problem 1: I see more aromatic signals than expected.
-
Possible Cause 1: Presence of Impurities. The most common reason for extra peaks is the presence of impurities from the synthesis or degradation of the compound. These could include starting materials, by-products, or residual solvents.
-
Troubleshooting Steps:
-
Review the Synthesis: Consider potential side reactions or incomplete reactions in your synthetic route that could lead to structurally related impurities.
-
Check Purity: Use an orthogonal analytical technique like LC-MS or HPLC to assess the purity of your sample.
-
Spiking Experiment: If you have a suspected impurity, add a small amount of it to your NMR sample and re-acquire the spectrum. The intensification of existing peaks will confirm its presence.
-
-
-
Possible Cause 2: pH-Dependent Equilibria. The chemical shifts of pyridine ring protons are highly sensitive to the protonation state of the nitrogen atom. If your sample has a pH close to the pKa of the pyridine nitrogen, you might be observing a mixture of the protonated (pyridinium) and deprotonated (pyridine) forms, leading to two sets of aromatic signals.
-
Troubleshooting Steps:
-
Adjust the pH: Add a drop of DCl in D₂O to your sample to ensure complete protonation or a drop of NaOD in D₂O to favor the deprotonated form. This should cause one set of signals to dominate.
-
-
Problem 2: The chemical shifts of my aromatic protons are significantly different from literature values.
-
Possible Cause 1: Incorrect Protonation State. As mentioned, the protonation of the pyridine nitrogen causes a significant downfield shift of the ring protons due to the increased positive charge and decreased electron density on the ring. If you are comparing your spectrum to that of the free base (2,3-dihydroxymethylpyridine), the shifts will be different.
-
Troubleshooting Steps:
-
Confirm the Salt Form: Ensure your compound is indeed the hydrochloride salt.
-
Compare to Appropriate Data: Search for reference spectra of the hydrochloride salt specifically.
-
-
-
Possible Cause 2: Solvent Effects. The chemical shifts of aromatic protons can be influenced by the solvent. Aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts compared to solvents like CDCl₃ or DMSO-d₆.
-
Troubleshooting Steps:
-
Standardize the Solvent: If comparing to a reference, use the same solvent and concentration if possible.
-
Acquire Spectra in Different Solvents: Running the spectrum in a different solvent can sometimes help to resolve overlapping peaks and confirm assignments.
-
-
Problem 3: I don't see the hydroxyl (-OH) or pyridinium (N-H) proton signals.
-
Possible Cause 1: Exchange with Residual Water. Even in aprotic solvents, trace amounts of water can lead to the exchange and disappearance of labile proton signals.
-
Troubleshooting Steps:
-
Use Dry Solvent: Ensure your deuterated solvent is of high quality and has been stored properly to minimize water content.
-
Lower the Temperature: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate enough to allow for the observation of these signals.
-
-
-
Possible Cause 2: Use of a Protic Solvent. As detailed in the FAQs, if you are using D₂O or CD₃OD, these signals are expected to be absent due to exchange with deuterium.
-
Troubleshooting Steps:
-
Confirm Solvent Identity: Double-check the solvent used for your NMR sample.
-
Perform a D₂O Exchange: If you are using an aprotic solvent and suspect a peak might be an -OH or N-H proton, intentionally add a drop of D₂O, shake the tube, and re-acquire the spectrum. The disappearance of the peak confirms its identity as a labile proton.
-
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for unexpected NMR spectra.
Experimental Protocols
Protocol 1: D₂O Exchange Experiment
This experiment is a definitive method for identifying exchangeable protons (-OH, -NH, -COOH).
-
Acquire Initial Spectrum: Dissolve your sample of this compound in a suitable aprotic deuterated solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer and add one to two drops of deuterium oxide (D₂O).
-
Mix Thoroughly: Cap the NMR tube and invert it several times to ensure thorough mixing. You may see an emulsion form if the solvent is not miscible with D₂O, but the exchange will still occur at the interface.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The signals corresponding to the exchangeable -OH and N-H protons will have significantly diminished or disappeared in the second spectrum. A new, likely broad, signal for HOD may appear.
Protocol 2: pH Adjustment of NMR Sample
This protocol helps to determine if the observed spectral complexity is due to a pH-dependent equilibrium.
-
Prepare Sample in D₂O: Dissolve your sample in D₂O. Note that the hydroxyl and pyridinium protons will not be visible.
-
Acquire Initial Spectrum: Run a ¹H NMR spectrum to observe the aromatic and methylene proton signals.
-
Acidify the Sample: Add a small drop of a dilute solution of DCl in D₂O to the NMR tube. Mix well and re-acquire the spectrum.
-
Basify the Sample: To a fresh sample, add a small drop of a dilute solution of NaOD in D₂O. Mix well and re-acquire the spectrum.
-
Analyze: Compare the three spectra. If a pH-dependent equilibrium was present, you will observe a coalescence of signals or the dominance of one set of signals in the acidified or basified samples.
Summary of Expected Chemical Shifts
The following table provides an estimation of the ¹H NMR chemical shifts for this compound. Actual values can vary based on solvent, concentration, and temperature.
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Pyridinium H (N-H) | > 9.0 | Broad singlet | Often not observed due to exchange. |
| Aromatic H | 7.5 - 9.0 | d, t, dd | Downfield shift due to protonation. |
| Methylene H (-CH₂) | 4.5 - 5.5 | Singlet or AB quartet | |
| Hydroxyl H (-OH) | Variable (2.0 - 6.0) | Broad singlet | Highly dependent on conditions; disappears with D₂O exchange. |
Technical Support Center: Navigating Cytotoxicity of 2,3-Dihydroxymethylpyridine Hydrochloride
Welcome to the technical support resource for researchers utilizing 2,3-Dihydroxymethylpyridine hydrochloride in their experimental workflows. This guide is designed to provide expert insights and actionable troubleshooting strategies to address potential cytotoxicity and other assay-related challenges. Our goal is to empower you with the knowledge to ensure the scientific integrity and reproducibility of your results.
Introduction to this compound
This compound is a pyridine derivative of interest in various biochemical and cellular assays. Like many heterocyclic compounds, it can present challenges in biological systems, including dose-dependent cytotoxicity and interference with assay components. This guide will walk you through identifying, understanding, and mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity for pyridine-based compounds?
A1: While the specific mechanism for this compound is not extensively documented in publicly available literature, pyridine derivatives can induce cytotoxicity through several mechanisms. These can include the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and intercalation with DNA, ultimately leading to apoptosis or necrosis[1][2]. The hydrochloride salt form also introduces pH effects that can influence cellular health, especially at high concentrations[3][4].
Q2: I'm observing high background noise in my fluorescence-based assay. Could this compound be the cause?
A2: Yes, this is a strong possibility. Pyridine-containing compounds are known to possess intrinsic fluorescence or to act as fluorescence quenchers[5][6][7][8]. This can lead to artificially high or low readings, depending on the specific fluorophores used in your assay. It is crucial to run proper controls to determine the compound's contribution to the signal.
Q3: My dose-response curve is not behaving as expected (e.g., it's non-linear or shows an inverted U-shape). What could be happening?
A3: A non-standard dose-response curve can be indicative of several underlying factors. At high concentrations, compound precipitation, off-target effects, or significant cytotoxicity can lead to a decrease in the measured signal that is not related to the specific biological target of interest[9]. It's also possible that the compound's mechanism of action is complex. A thorough cytotoxicity assessment alongside your primary assay is essential for interpretation.
Q4: How does the pH of my culture medium affect the stability and activity of this compound?
A4: The pH of the assay buffer or culture medium is a critical parameter. As a hydrochloride salt, this compound will have an acidic character. Changes in pH can affect its ionization state, solubility, and stability, which in turn can alter its biological activity and cytotoxic profile[3][10]. It is advisable to ensure your final assay buffer pH is controlled and documented.
Troubleshooting Guide: High Cytotoxicity and Assay Interference
This section provides a structured approach to troubleshooting common issues encountered with this compound.
Scenario 1: Unexpectedly High Cell Death in Treated Wells
If you observe significant cell death even at low concentrations of the compound, a systematic approach is needed to determine the cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cytotoxicity.
Detailed Steps:
-
Verify Compound Concentration: Double-check all calculations for dilutions. A simple decimal error can lead to a 10-fold or higher concentration than intended.
-
Determine the IC50: Conduct a formal cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This will establish a quantitative measure of the compound's toxicity.
-
Optimize Incubation Time: Cytotoxicity is a function of both concentration and time. If the compound is highly toxic, reducing the incubation time may allow you to observe the desired biological effect before widespread cell death occurs[11].
-
Assess Solubility: Visually inspect your wells under a microscope for any signs of compound precipitation, which can cause non-specific toxicity. If necessary, perform a formal solubility test in your assay medium.
Scenario 2: High Background Signal in the Assay
High background can mask the true signal from your biological system, reducing the assay window and sensitivity[12][13][14][15].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background signal.
Detailed Steps:
-
Run Essential Controls: Prepare wells containing only media and the compound at various concentrations. This will reveal if the compound itself is contributing to the signal (autofluorescence) or quenching it.
-
Optimize Wavelengths: If autofluorescence is detected, try to find excitation and emission wavelengths for your probe that do not overlap with the fluorescence spectrum of this compound.
-
Improve Blocking and Washing: For plate-based assays like ELISAs, insufficient blocking or washing can lead to non-specific binding of assay components, causing high background[13][14]. Increase the concentration of your blocking agent (e.g., from 1% to 3% BSA) or the number and vigor of your wash steps.
-
Consider an Alternative Assay Format: If fluorescence interference is intractable, switching to an orthogonal assay format, such as a colorimetric or luminescent-based readout, may be the most robust solution.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile (IC50) using MTT Assay
This protocol provides a standard method for assessing cell viability and determining the IC50 value of a test compound.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in complete culture medium. A typical range would be from 1 mM down to 1 nM. Include a vehicle-only control.
-
Cell Treatment: Carefully remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the corresponding wells. This brings the compound concentration to 1x.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Data Presentation:
An example of how to present the resulting data:
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 85.7 ± 6.2 |
| 50 | 52.1 ± 4.8 |
| 100 | 25.3 ± 3.9 |
| 500 | 5.1 ± 2.1 |
| Calculated IC50: 55 µM |
Note: The data in this table is for illustrative purposes only.
References
- 1. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyranine Fluorescence Quenching for the Characterization of Solutions [scirp.org]
- 7. Fluorescence quenching study of 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine with metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Study on the mechanism of fluorescence quenching of pyridine by bisazafulleroid[60] derivative and its electrochemical property] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydropyridine Derivatives as Cell Growth Modulators In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of cytotoxicity assay by real-time, impedance-based cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
- 13. arp1.com [arp1.com]
- 14. How to deal with high background in ELISA | Abcam [abcam.com]
- 15. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Orthogonal Purity Validation of 2,3-Dihydroxymethylpyridine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Percentage—A Holistic Approach to Purity
In the landscape of pharmaceutical development, the term 'purity' transcends a simple numerical value. For a molecule like 2,3-Dihydroxymethylpyridine hydrochloride, a polar, functionalized heterocyclic compound, purity is a multifaceted attribute that underpins its safety, efficacy, and stability. A single analytical technique, no matter how powerful, provides only one perspective. True confidence in a material's quality comes from an orthogonal approach, where multiple, independent analytical methods are employed to interrogate different physicochemical properties of the compound. Each method acts as a cross-validation for the others, creating a self-validating system that is scientifically robust and regulatorily sound.
This guide eschews a one-size-fits-all template. Instead, it presents a logical, field-tested workflow for the comprehensive purity assessment of this compound. We will delve into the "why" behind each methodological choice, providing not just protocols, but the scientific rationale required for confident application and troubleshooting.
The Workflow of Purity: An Orthogonal Strategy
The validation process is a systematic investigation. It begins with confirming the molecule's identity and primary structure, then moves to quantifying the main component while identifying and quantifying any impurities, and finally, characterizes the salt form and associated counter-ions, solvents, and water content.
Caption: Overall workflow for the orthogonal purity validation of a pharmaceutical salt.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Organic Purity
HPLC is the cornerstone of purity analysis, offering high-resolution separation of the active pharmaceutical ingredient (API) from process-related impurities and degradation products.[1] For a polar compound like 2,3-Dihydroxymethylpyridine, a reversed-phase (RP-HPLC) method is typically the most effective starting point.
Causality Behind Experimental Choices:
-
Column: A C18 stationary phase is chosen for its versatility in retaining a broad range of organic molecules.[1] The hydrophobicity of the pyridine ring provides sufficient interaction for retention.
-
Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is critical. It serves two purposes: 1) It suppresses the ionization of any residual free base form of the pyridine, ensuring a single, well-defined analyte state, and 2) It protonates residual silanols on the silica backbone of the stationary phase, minimizing peak tailing and improving peak shape.[2] A gradient elution from a weak aqueous solvent (A) to a stronger organic solvent (B, typically acetonitrile) is employed to ensure elution of both polar and potential non-polar impurities within a reasonable timeframe.[1]
-
Detector: A Photo-Diode Array (PDA) detector is superior to a simple UV detector. It captures the entire UV-Vis spectrum for each peak, which is invaluable for peak tracking during method development and for assessing peak purity by comparing spectra across a single peak. The pyridine ring provides a strong chromophore for sensitive UV detection.[3]
Experimental Protocol: RP-HPLC for Assay and Related Substances
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.[1]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection, monitoring at the λmax of this compound (e.g., ~265 nm), with spectra collected from 200-400 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Diluent: Mobile Phase A.
-
Standard Solution (for Assay): Accurately weigh ~10 mg of reference standard and dissolve in 100.0 mL of diluent for a 100 µg/mL solution.
-
Sample Solution: Prepare the sample to be tested at the same target concentration (100 µg/mL).
-
Spiked Sample (for Validation): Spike the sample solution with known levels of identified impurities to verify separation.
-
-
Data Analysis (Trustworthiness through System Suitability):
-
Before sample analysis, perform at least five replicate injections of the standard solution.
-
Calculate the Relative Standard Deviation (%RSD) for peak area and retention time. The acceptance criterion is typically ≤2.0% for area and ≤1.0% for retention time.[4]
-
Calculate the tailing factor (must be ≤2.0) and theoretical plates (typically >2000) for the main peak.
-
Purity Calculation: Use area normalization. Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100. This assumes all impurities have a similar response factor. For higher accuracy, relative response factors for known impurities should be determined and applied.
-
Spectroscopic Confirmation: NMR and Mass Spectrometry
While HPLC separates components, it does not definitively identify them. Spectroscopy provides the required structural confirmation.
A. Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure elucidation.[5] For this compound, it serves multiple purposes:
-
Identity Confirmation: The chemical shifts and coupling patterns of the protons on the pyridine ring and the hydroxymethyl groups provide a unique fingerprint of the molecule.[6][7] The proton on the nitrogen (due to the HCl salt) will be evident, often as a broad signal, and will cause a characteristic downfield shift of the adjacent ring protons compared to the free base.[8]
-
Purity Assessment: The presence of signals not attributable to the main compound or the solvent indicates impurities. The integration of these signals relative to the main compound can provide a semi-quantitative estimate of their levels.
-
Quantitative NMR (qNMR): With the inclusion of a certified internal standard of known concentration and purity, ¹H NMR can be used as a primary quantitative method, independent of a reference standard for the analyte itself.
Experimental Protocol: ¹H NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for hydrochloride salts due to high solubility.
-
Data Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
Data Analysis:
-
Calibrate the spectrum using the residual solvent peak.
-
Assign all peaks to the protons in the this compound structure.
-
Integrate all signals. Compare the integrations of impurity peaks to a known proton signal of the main compound to estimate impurity levels.
-
B. High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent ion and any detected impurities.[9] This is crucial for confirming the molecular formula and for proposing structures for unknown peaks observed in the HPLC analysis.[10][11]
Experimental Protocol: LC-HRMS
-
Instrumentation: Couple the HPLC system described above to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule, as the pyridinium nitrogen is readily protonated.
-
Data Acquisition: Acquire data in full scan mode over a relevant mass range (e.g., m/z 50-500) with high resolution (>60,000).
-
Data Analysis:
-
Extract the exact mass of the main peak. Use software to calculate the elemental composition and confirm it matches C₇H₁₀ClNO₂ (for the protonated molecule [M+H]⁺).
-
Perform the same analysis for any impurity peaks to aid in their identification.[10]
-
Characterizing the Solid State: Thermal Analysis and Water Content
The purity value derived from HPLC only accounts for organic impurities. For a hydrochloride salt, it is critical to assess water content, residual solvents, and confirm the thermal properties of the salt form.
Caption: Logical relationship between different purity assessment methods.
A. Karl Fischer Titration (KFT): The Gold Standard for Water Determination
For pharmaceutical substances, accurately determining water content is critical as it can affect stability and API concentration.[12] KFT is the preferred technique because it is specific to water, unlike the 'Loss on Drying' method which measures all volatile components.[13][14]
Experimental Protocol: Volumetric Karl Fischer Titration
-
Instrumentation: A volumetric Karl Fischer titrator.
-
Reagents: Standardized Karl Fischer reagent, anhydrous methanol.
-
Procedure:
-
The titration vessel is pre-titrated with the KF reagent to neutralize any ambient moisture in the solvent.
-
Accurately weigh a suitable amount of the this compound sample and add it to the vessel.
-
Titrate with the KF reagent to the electrometric endpoint.
-
The volume of titrant is used to calculate the water content based on the pre-determined titer of the reagent.[14]
-
-
Data Analysis: The result is expressed as a weight/weight percentage (w/w %) of water in the sample.
B. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
These thermal analysis techniques provide complementary information.[15][16]
-
TGA measures the change in mass of a sample as a function of temperature. It can reveal the loss of volatiles (water, solvents) and the decomposition temperature.
-
DSC measures the heat flow into or out of a sample as it is heated or cooled. It identifies thermal events like melting, crystallization, and glass transitions, providing information about the material's physical form (e.g., crystalline vs. amorphous) and melting point.
Experimental Protocol: TGA/DSC
-
Instrumentation: A TGA instrument and a DSC instrument, or a simultaneous TGA-DSC (STA) analyzer.[17]
-
Procedure:
-
Accurately weigh 5-10 mg of the sample into an aluminum pan.
-
Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 30 °C to 350 °C).
-
-
Data Analysis:
-
TGA Thermogram: A step-wise weight loss below ~120°C typically corresponds to water or volatile solvents. The percentage weight loss should be compared with the Karl Fischer result. A sharp weight loss at higher temperatures indicates decomposition.
-
DSC Thermogram: A sharp endotherm indicates the melting point of a crystalline solid. This is a key purity indicator, as impurities typically depress and broaden the melting peak.
-
Comparative Analysis and Data Summary
An orthogonal approach requires synthesizing data from all techniques to build a complete picture of the material's purity.
Table 1: Comparison of Key Purity Validation Techniques
| Technique | Primary Information | Sensitivity | Specificity | Quantitation | Expertise Required |
| HPLC-PDA | Separation and quantification of organic impurities. | High (ppm level) | High (Separation-based) | Excellent (Primary Method) | Moderate |
| ¹H NMR | Unambiguous structural confirmation, impurity identification. | Moderate | Very High (Structure-based) | Good (qNMR) | High |
| HRMS | Exact mass, elemental composition of API and impurities. | Very High (ppb-ppm) | Very High (Mass-based) | Semi-quantitative | High |
| Karl Fischer | Specific quantification of water content. | High (ppm level) | Excellent (Specific to H₂O) | Excellent (Primary Method) | Low |
| TGA | Mass loss from volatiles, decomposition temperature. | Moderate | Low (Non-specific) | Good (for total volatiles) | Low-Moderate |
| DSC | Melting point, crystallinity, thermal events. | Moderate | Moderate | Not directly quantitative | Moderate |
Table 2: Example Purity Analysis Report for a Batch of 2,3-Dihydroxymethylpyridine HCl
| Analytical Test | Result | Interpretation |
| Appearance | White to off-white crystalline powder | Conforms to specification |
| ¹H NMR | Structure confirmed | The material is the correct compound |
| HPLC Purity (Area %) | 99.85% | High organic purity |
| Impurity A (RRT 0.85) | 0.08% | Identified by HRMS as starting material |
| Impurity B (RRT 1.20) | 0.04% | Unknown impurity |
| Total Other Impurities | 0.03% | Below reporting threshold |
| Karl Fischer (Water) | 0.12% w/w | Low water content |
| TGA (Weight Loss <150°C) | 0.15% | Correlates well with KFT, no residual solvent |
| DSC (Melting Point) | 175.2 °C (sharp) | Indicates high purity crystalline material |
| Mass Balance Purity | 99.73% | Calculated as 100% - 0.15% (impurities) - 0.12% (water) |
Decision-Making for Purity Analysis
The choice of which analytical method to apply depends on the specific question being asked.
Caption: Decision tree for selecting the appropriate purity validation method.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. biotech-spain.com [biotech-spain.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 14. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 17. azom.com [azom.com]
Cross-validation of experimental results involving 2,3-Dihydroxymethylpyridine hydrochloride
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, yield, and purity of a target molecule. This guide provides a comprehensive analysis of 2,3-Dihydroxymethylpyridine hydrochloride, a versatile heterocyclic compound, and objectively compares its performance with relevant alternatives, supported by experimental insights.
Introduction to this compound: A Versatile Pyridine Derivative
This compound, also known as 2,3-pyridinedimethanol hydrochloride, is a pyridine derivative featuring two hydroxymethyl groups at the 2 and 3 positions.[1][2][3] Its hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient reagent in various chemical transformations.[4] This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][5][6] The strategic placement of the two hydroxymethyl groups allows for a range of synthetic manipulations, including oxidation, esterification, and conversion to halomethyl groups, providing access to a diverse array of functionalized pyridine scaffolds.
Comparative Analysis with Structural Isomers and Analogs
The utility of a chemical building block is best understood through comparison. This section evaluates this compound against its structural isomers and other related pyridine-based diols, focusing on their synthetic accessibility and reactivity profiles.
Structural Isomers: 2,6-Pyridinedimethanol and 3,5-Pyridinedimethanol
The primary alternatives to this compound are its structural isomers, where the hydroxymethyl groups are positioned differently on the pyridine ring. The most common of these is 2,6-Pyridinedimethanol.
Key Comparison Points:
| Feature | This compound | 2,6-Pyridinedimethanol |
| Symmetry | Asymmetric | C2v Symmetry |
| Chelating Properties | Potential for bidentate chelation | Strong bidentate chelating agent for various metals |
| Synthetic Accessibility | Typically synthesized from 2,3-pyridinedicarboxylic acid | Commonly prepared by the reduction of 2,6-pyridinedicarbaldehyde or from 2,6-lutidine.[7][8] |
| Primary Applications | Building block for pharmaceuticals and agrochemicals. | Ligand in coordination chemistry, building block for macrocycles and supramolecular structures.[7] |
The symmetrical nature of 2,6-Pyridinedimethanol often leads to more straightforward synthetic outcomes in coordination chemistry due to the equivalence of the two hydroxymethyl groups. In contrast, the asymmetry of the 2,3-isomer offers opportunities for regioselective reactions, which can be advantageous in the synthesis of complex, non-symmetrical target molecules.
Functional Analogs: The Influence of Additional Substituents
Introducing other functional groups onto the pyridine ring can significantly alter the reactivity and properties of the diol. A notable example is 4,5-Bis(hydroxymethyl)-2-methyl-pyridin-3-ol hydrochloride, a form of Vitamin B6 (Pyridoxine hydrochloride).[9]
| Feature | This compound | 4,5-Bis(hydroxymethyl)-2-methyl-pyridin-3-ol hydrochloride |
| Additional Functional Groups | None | Hydroxyl and Methyl groups |
| Biological Activity | Primarily a synthetic intermediate | Biologically active as Vitamin B6.[9] |
| Reactivity | Governed by the two hydroxymethyl groups and the pyridine nitrogen | Reactivity is influenced by the phenolic hydroxyl group and the methyl group, in addition to the hydroxymethyl groups.[10] |
| Solubility | Soluble in water.[6] | Highly soluble in water.[10] |
The presence of the electron-donating hydroxyl and methyl groups in Pyridoxine hydrochloride makes the pyridine ring more electron-rich compared to this compound, which can affect its reactivity in electrophilic aromatic substitution reactions.
Experimental Data and Performance Metrics
Objective comparison requires quantitative data. The following tables summarize typical performance metrics for key transformations involving these pyridine diols. Note: The following data is a synthesis of typical results found in the literature and should be considered representative. Actual results may vary based on specific reaction conditions.
Table 1: Comparative Yields in a Standard Oxidation Reaction
Reaction: Oxidation of hydroxymethyl groups to aldehydes using Manganese Dioxide (MnO₂).
| Compound | Typical Yield (%) | Purity (%) | Reference |
| 2,3-Dihydroxymethylpyridine | 75-85 | >95 | Generic Transformation |
| 2,6-Pyridinedimethanol | 80-90 | >97 | [7] |
| 4,5-Bis(hydroxymethyl)-2-methyl-pyridin-3-ol | 70-80 | >95 | [10] |
Table 2: Comparative Efficiency in a Dichlorination Reaction
Reaction: Conversion of hydroxymethyl groups to chloromethyl groups using Thionyl Chloride (SOCl₂).
| Compound | Typical Yield (%) | Purity (%) | Reference |
| This compound | 85-95 | >98 | Generic Transformation |
| 2,6-Pyridinedimethanol | 90-98 | >98 | [11] |
Experimental Protocols: A Step-by-Step Guide
To ensure reproducibility and facilitate the practical application of this information, detailed experimental protocols for key synthetic transformations are provided below.
Synthesis of 2,3-Pyridinedimethanol from 2,3-Pyridinedicarboxylic Acid
This protocol outlines the reduction of the carboxylic acid groups to alcohols.
Workflow Diagram:
Caption: Synthetic workflow for the preparation of 2,3-Pyridinedimethanol.
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,3-pyridinedicarboxylic acid in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the suspension in an ice bath. Slowly add a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride (NaBH₄) and iodine.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess reducing agent by the sequential addition of water and an aqueous base (e.g., 15% NaOH solution).
-
Extraction and Purification: Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure 2,3-pyridinedimethanol.
Conversion to 2,3-Bis(chloromethyl)pyridine Hydrochloride
This protocol details the conversion of the diol to the corresponding dichloride.
Workflow Diagram:
Caption: Workflow for the chlorination of 2,3-Pyridinedimethanol.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 2,3-pyridinedimethanol in an inert solvent such as dichloromethane.
-
Chlorination: Cool the suspension in an ice bath and add thionyl chloride dropwise.
-
Reaction Completion: After the addition, remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete, as indicated by TLC or gas evolution ceasing.
-
Isolation: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting solid can be triturated with a non-polar solvent like hexane, filtered, and dried to afford 2,3-bis(chloromethyl)pyridine hydrochloride.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in synthetic chemistry. Its asymmetric nature provides unique opportunities for the synthesis of complex molecules that are not as readily accessible using its symmetric isomers like 2,6-pyridinedimethanol. While the choice of reagent ultimately depends on the specific synthetic target, this guide provides the foundational data and protocols to make an informed decision. Future research in this area may focus on the development of more efficient and stereoselective transformations of these pyridine diols, further expanding their utility in drug discovery and materials science.
References
- 1. PYRIDINE-2,3-DIMETHANOL | 38070-79-0 [chemicalbook.com]
- 2. rdchemicals.com [rdchemicals.com]
- 3. CAS # 423169-40-8, 2,3-Bis(hydroxymethyl)pyridine hydrochloride, 2,3-Pyridinedimethanol hydrochloride - chemBlink [chemblink.com]
- 4. CAS 14173-30-9: 2-Pyridinemethanol, 3-hydroxy-, hydrochlor… [cymitquimica.com]
- 5. 2,3-Pyridinedimethanol HCL Supplier & Manufacturer in China | High Purity | Specifications, Safety Data & Price [pipzine-chem.com]
- 6. chembk.com [chembk.com]
- 7. Page loading... [wap.guidechem.com]
- 8. CN105646334A - Preparation method of 2,6-pyridinedimethanol - Google Patents [patents.google.com]
- 9. Showing Compound Pyridoxine hydrochloride (FDB000575) - FooDB [foodb.ca]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]
A Comparative Guide to the Definitive Structural Confirmation of 2,3-Dihydroxymethylpyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is a cornerstone of its function. For a molecule like 2,3-Dihydroxymethylpyridine hydrochloride, a versatile building block in the synthesis of novel pharmaceutical compounds, unambiguous structural confirmation is not merely an academic exercise—it is a critical prerequisite for understanding its reactivity, biological activity, and potential as a therapeutic agent.[1][2]
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, establishing why single-crystal X-ray crystallography stands as the unequivocal gold standard. We will explore the causality behind experimental choices, present comparative data, and detail the workflows that ensure a self-validating, trustworthy structural determination.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is a powerful experimental science that allows for the determination of the atomic and molecular structure of a crystal.[3] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal, producing a unique diffraction pattern. By measuring the angles and intensities of these diffracted X-rays, a crystallographer can generate a three-dimensional electron density map of the molecule, revealing the precise location of each atom.[3]
Its preeminence in structural chemistry stems from its ability to provide an unparalleled level of detail, including:
-
Precise Atomic Coordinates: The exact (x, y, z) position of every atom in the crystal lattice.
-
Unambiguous Connectivity: Definitive information on which atoms are bonded to each other.
-
Accurate Bond Lengths and Angles: High-precision measurements that inform on bonding characteristics and molecular geometry.
-
Stereochemistry: The absolute three-dimensional arrangement of atoms and functional groups.
-
Intermolecular Interactions: A clear picture of how molecules pack together in the solid state, revealing hydrogen bonds, π–π stacking, and other non-covalent interactions that govern the material's properties.[4][5]
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. Each step is designed to ensure the quality and validity of the final model.
Experimental Protocol: A Step-by-Step Guide
-
Synthesis and Crystallization:
-
Synthesis: 2,3-Dihydroxymethylpyridine can be prepared via the reduction of 2,3-pyridinedicarboxylic acid or a related derivative.[1]
-
Salt Formation: The hydrochloride salt is typically formed by reacting the purified pyridine base with hydrochloric acid in a suitable solvent, such as diethyl ether or acetone.[6][7]
-
Crystal Growth: High-quality single crystals are paramount. A common and effective method is slow evaporation. A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol/water mixture) is prepared and left undisturbed in a loosely covered vial. Over several days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, promoting the formation of well-ordered crystals.
-
-
Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope, mounted on a goniometer head, and placed within the X-ray beam of a diffractometer.[8]
-
The crystal is cooled, often to 100-173 K, to minimize thermal vibrations and potential radiation damage.[8]
-
The instrument, controlled by sophisticated software, rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam.[3] A detector, such as a CCD or pixel detector, records the position and intensity of the thousands of diffracted X-ray reflections.[3]
-
-
Structure Solution and Refinement:
-
The collected data (a list of reflection intensities) is processed to correct for experimental factors.
-
Initial atomic positions are determined using computational methods, such as "direct methods."
-
This initial model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated diffraction pattern and the experimentally observed data. The quality of the final structure is assessed by metrics like the R-factor (residual factor), with lower values indicating a better fit.
-
Illustrative Crystallographic Data
| Parameter | 2-(Hydroxymethyl)pyridinium chloride[8] | 3-Hydroxy-2-(hydroxymethyl)pyridinium chloride[4] |
| Formula | C₆H₈NO⁺·Cl⁻ | C₆H₈NO₂⁺·Cl⁻ |
| Molar Mass | 145.58 g/mol | 161.58 g/mol |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 7.0689 (9) | 6.8490 (2) |
| b (Å) | 8.0833 (11) | 7.1376 (2) |
| c (Å) | 12.1304 (16) | 7.9675 (2) |
| α (°) | 90 | 73.895 (1) |
| β (°) | 102.078 (2) | 68.634 (1) |
| γ (°) | 90 | 86.801 (1) |
| Volume (ų) | 677.79 (15) | 348.04 (2) |
| Z | 4 | 2 |
| Temperature (K) | 173 (2) | 200 |
| Final R₁ [I > 2σ(I)] | 0.040 | Not Reported |
| wR₂(all data) | 0.092 | Not Reported |
Interpretation: The data reveals that even simple pyridine derivatives can crystallize in different systems and space groups. The key information lies in the refined structure, which for these compounds shows extensive hydrogen bonding. The pyridinium nitrogen (N-H), the hydroxyl groups (O-H), and the chloride anion (Cl⁻) act as hydrogen bond donors and acceptors, creating a robust three-dimensional network that stabilizes the crystal lattice.[4][8][9] This is the level of detail that only crystallography can provide.
A Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography is the definitive method, a comprehensive structural confirmation relies on a suite of complementary techniques. This multi-faceted approach creates a self-validating system where each method corroborates the others.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Solid/Liquid/Gas | Solid/Liquid |
| Information | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, packing | Connectivity, chemical environment, solution conformation | Molecular weight, elemental formula, fragmentation | Presence of functional groups |
| Resolution | Atomic | Lower (averaged structure) | Not applicable | Functional group level |
| Key Limitation | Requires a high-quality single crystal; provides a static picture.[10][11] | Does not give precise bond lengths/angles; can be complex.[12] | Does not provide 3D structural or stereochemical information. | Provides very limited information on the overall molecular skeleton. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides powerful insight into the connectivity and chemical environment of atoms in a solution. For this compound, ¹H and ¹³C NMR would confirm the presence of the pyridine ring protons, the methylene protons of the hydroxymethyl groups, and the corresponding carbon atoms, validating the molecule's fundamental backbone.
Generalized NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.[13]
-
Data Acquisition: Place the tube in the spectrometer. Acquire ¹H and ¹³C spectra. For ¹³C, a greater number of scans is required due to the low natural abundance of the isotope.[13]
-
Data Processing: The raw data is processed via Fourier transform to generate the familiar spectrum of peaks, which are then integrated and assigned to specific atoms in the molecule.[13]
Mass Spectrometry (MS)
MS is an indispensable tool for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the molecular formula (C₇H₁₀ClNO₂ for the target compound).
Generalized ESI-MS Protocol:
-
Sample Preparation: Dissolve a sub-milligram amount of the sample in a suitable volatile solvent like methanol or acetonitrile.[13]
-
Analysis: The solution is infused into the mass spectrometer, where it is ionized (e.g., by electrospray ionization), and the resulting ions are separated by their mass-to-charge ratio.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch (broad band, ~3200-3500 cm⁻¹), C-H stretches (~2800-3100 cm⁻¹), and pyridine ring vibrations (~1400-1600 cm⁻¹).[14]
Generalized KBr Pellet Protocol:
-
Sample Preparation: Mix a small amount of the solid sample (~1 mg) with ~100 mg of dry potassium bromide (KBr) powder.
-
Pellet Formation: Grind the mixture finely and press it into a thin, transparent pellet using a hydraulic press.
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.[14]
The Synergistic Approach: A Self-Validating System
No single technique, in isolation, provides the complete picture with absolute certainty. The true power in structural elucidation comes from the logical convergence of data from multiple, orthogonal techniques.
References
- 1. chembk.com [chembk.com]
- 2. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. 3-Hydroxy-2-(hydroxymethyl)pyridinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]
- 7. Pyridinium chloride - Wikipedia [en.wikipedia.org]
- 8. 2-(Hydroxymethyl)pyridinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(Dihydroxymethyl)pyridinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. A New Era for Determining Small Molecule Structure Determination - Life in Atomic Resolution [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. jir.mewaruniversity.org [jir.mewaruniversity.org]
A Senior Application Scientist's Guide to the Statistical Analysis of 2,3-Dihydroxymethylpyridine Hydrochloride in Kinase Inhibition Assays
For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision in the early stages of kinase inhibitor discovery. The pyridine ring is a well-established and versatile pharmacophore in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] This guide provides an in-depth, technical comparison of 2,3-Dihydroxymethylpyridine hydrochloride with alternative pyridine-based scaffolds in the context of Janus Kinase (JAK) inhibition, a significant target in inflammatory diseases and oncology.[3][4]
This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and to provide self-validating protocols. Every claim is grounded in authoritative sources to ensure scientific integrity.
Introduction to Pyridine Scaffolds in Kinase Inhibition
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases. The pyridine scaffold is a privileged fragment in the design of kinase inhibitors due to its ability to form key hydrogen bonds with the kinase hinge region, its synthetic tractability, and its favorable physicochemical properties.
This compound presents an interesting, yet relatively unexplored, scaffold. Its two hydroxymethyl groups offer potential hydrogen bond donor and acceptor sites, which could be exploited to achieve high potency and selectivity. Furthermore, these functional groups provide convenient handles for synthetic elaboration to explore structure-activity relationships (SAR).
This guide will compare this compound to two alternative pyridine scaffolds in a hypothetical experimental workflow targeting JAK1:
-
Pyridoxine hydrochloride (Vitamin B6) : A naturally occurring, highly functionalized pyridine derivative.[5][6][7] Its numerous hydroxyl and hydroxymethyl groups provide multiple points for potential kinase interaction and synthetic modification.[8][9]
-
2-Aminopyridine : A simpler pyridine scaffold, representing a common starting point in many medicinal chemistry campaigns. Its amino group can act as a key hydrogen bond donor.
The central hypothesis of our comparative study is that the unique substitution pattern of this compound can be leveraged to develop potent and selective JAK1 inhibitors.
Experimental Design: A Head-to-Head Comparison
To objectively evaluate the potential of these three scaffolds, we will outline a standard preclinical workflow. This workflow is designed to first assess the direct inhibitory effect of the compounds on the target kinase and then to determine their impact on the viability of a cancer cell line that is dependent on JAK1 signaling.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue Engineering of JAK Inhibitor-Loaded Hierarchically Biomimetic Nanostructural Scaffold Targeting Cellular Senescence for Aged Bone Defect Repair and Bone Remolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates | MDPI [mdpi.com]
- 5. 58-56-0・Pyridoxine Hydrochloride Standard・168-20031[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. Pyridoxine Hydrochloride | C8H12ClNO3 | CID 6019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
Ensuring Reproducibility of Findings with 2,3-Dihydroxymethylpyridine Hydrochloride: A Comparative Guide
In the pursuit of scientific discovery, the reproducibility of experimental results stands as a cornerstone of credibility and progress. For researchers in drug development and the broader life sciences, the purity and characterization of chemical reagents are paramount to achieving this standard. This guide provides an in-depth technical overview of 2,3-Dihydroxymethylpyridine hydrochloride, a versatile heterocyclic compound often employed as a structural analog of pyridoxal 5'-phosphate (PLP), a critical coenzyme in a vast array of enzymatic reactions.
This document will navigate the essential aspects of ensuring the reproducibility of findings when utilizing this compound. We will explore its synthesis and purification, analytical characterization, potential for impurities, and a comparative analysis with a common alternative. By understanding these fundamental principles, researchers can mitigate variability and enhance the reliability of their experimental outcomes.
The Critical Role of Reagent Purity in Experimental Reproducibility
The quality of chemical reagents directly impacts the validity and reproducibility of scientific research.[1][2] Impurities in a reagent can lead to a cascade of issues, including altered biological activity, unexpected side reactions, and inconsistent results between experiments and laboratories.[1][2][3] In the context of drug discovery, where precision is paramount, even trace impurities can lead to misleading structure-activity relationship (SAR) data, potentially derailing a promising research program. Therefore, a thorough understanding of the synthesis, purification, and analytical characterization of a reagent like this compound is not merely a matter of good laboratory practice but a fundamental requirement for scientific integrity.
Synthesis and Purification of this compound
A reliable synthesis and robust purification strategy are the first steps in obtaining a high-purity reagent. While various synthetic routes to pyridine derivatives exist, a common approach to synthesizing 2,3-Dihydroxymethylpyridine involves the reduction of the corresponding 2,3-pyridinedicarboxylic acid or its esters.
Illustrative Synthetic Pathway
A plausible synthetic route starting from 2,3-pyridinedicarboxylic acid is outlined below. This multi-step process requires careful control of reaction conditions to maximize yield and minimize the formation of byproducts.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
-
Esterification: 2,3-Pyridinedicarboxylic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield dimethyl 2,3-pyridinedicarboxylate.
-
Reduction: The resulting diester is then carefully reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF) at low temperatures to form 2,3-bis(hydroxymethyl)pyridine.
-
Salt Formation: The free base, 2,3-bis(hydroxymethyl)pyridine, is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid in the same or a miscible solvent to precipitate the hydrochloride salt.
Purification: The Key to Reproducibility
Purification is a critical step to remove unreacted starting materials, reagents, and byproducts. For this compound, recrystallization is a highly effective method.
Experimental Protocol: Recrystallization
-
Solvent Selection: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice for hydrochloride salts is a mixed solvent system, such as ethanol/diethyl ether or isopropanol/hexane.
-
Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent (e.g., ethanol).
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration.
-
Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum.
Analytical Characterization for Quality Control
Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stability of this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the molecule. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl groups. The integration of these peaks should correspond to the expected proton count. ¹³C NMR will confirm the number and types of carbon atoms present.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity. Electrospray ionization (ESI) is a suitable technique for this polar molecule.
Chromatographic Analysis: A Quantitative Approach to Purity
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds and identifying impurities. A validated, stability-indicating HPLC method is crucial.
Experimental Protocol: Validated RP-HPLC Method
A reversed-phase HPLC (RP-HPLC) method can be developed and validated according to ICH guidelines.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance (e.g., around 260 nm).
-
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Table 1: Hypothetical HPLC Validation Parameters for this compound
| Parameter | Specification |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Repeatability (RSD) | ≤ 1.0% |
| Intermediate Precision (RSD) | ≤ 2.0% |
| LOD | ~0.01% |
| LOQ | ~0.03% |
Potential Impurities and Their Impact
Understanding the potential impurities that can arise during synthesis is crucial for developing effective purification and analytical methods.
-
Starting Materials: Unreacted 2,3-pyridinedicarboxylic acid or its ester.
-
Byproducts of Reduction: Incomplete reduction can lead to the presence of 2-(hydroxymethyl)-3-pyridinecarboxylic acid or its ester. Over-reduction is also a possibility, though less common with LiAlH₄ under controlled conditions.
-
Positional Isomers: If the starting material contains isomeric impurities, these may be carried through the synthesis.
-
Residual Solvents: Solvents used in the synthesis and purification may remain in the final product.
The presence of these impurities can significantly impact experimental results, particularly in sensitive biological assays where they may exhibit off-target effects or inhibit the desired interaction.
Comparative Analysis: this compound vs. Pyridoxal
As an analog of Pyridoxal 5'-phosphate (PLP), this compound is often used to probe the active sites of PLP-dependent enzymes. A common, commercially available alternative for such studies is Pyridoxal hydrochloride.
References
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2,3-Dihydroxymethylpyridine Hydrochloride
Hazard Assessment and Chemical Profile
Before handling any waste, it is imperative to understand the material's intrinsic hazards. Based on data from analogous compounds, 2,3-Dihydroxymethylpyridine hydrochloride should be handled as a substance that is:
-
Harmful if swallowed, inhaled, or in contact with skin. [4]
-
Potentially capable of causing respiratory irritation. [4][5]
Upon thermal decomposition, it is expected to release toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2][4] Therefore, all handling and disposal procedures must be designed to mitigate these risks.
Regulatory Context: Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is categorized to ensure proper handling and disposal. Pyridine and its derivatives are specifically listed. Pyridine itself is categorized as a "U-listed" toxic waste (U196) and is part of the F005 list of spent non-halogenated solvents.[6][7]
A critical decision point for this compound is its classification as either halogenated or non-halogenated waste. As a hydrochloride salt, the compound contains chlorine. While some guidelines define halogenated organic waste by the presence of a covalently bonded halogen (e.g., dichloromethane)[8], other safety protocols recommend a more conservative approach. To prevent the contamination of non-halogenated solvent streams, which are often recycled, it is best practice to manage hydrochloride salts of organic compounds as halogenated organic waste .[9] This guide will follow that cautious principle.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable. Before beginning the disposal process, ensure you are equipped with the following:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or a combination of safety glasses and a face shield.[10] | Protects against splashes of solutions or contact with solid dust. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Inspect for integrity before use.[9] | Prevents skin contact and irritation. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood. If a hood is unavailable, a NIOSH-approved respirator is necessary. | Prevents inhalation of dust or aerosols, which can cause respiratory irritation. |
Core Disposal Protocol: Segregation and Collection
The cornerstone of proper chemical waste management is meticulous segregation at the point of generation.[11] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
The following diagram illustrates the decision-making workflow for the disposal of this compound.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Procedures
A. For Solid Waste (Pure Compound, Residues):
-
Work Area Preparation: Conduct all operations within a certified chemical fume hood.
-
Container Preparation: Obtain a designated hazardous waste container compatible with organic solids. Ensure it is clean, dry, and has a secure, sealable lid.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Fill in all required information: the full chemical name, "Halogenated Organic Solid Waste," and the date.[9]
-
Transfer: Carefully transfer the solid waste into the container using a spatula or scoop. Avoid generating dust. Any weighing paper or contaminated consumables should also be placed in the container.
-
Sealing and Storage: Securely close the container. Store it in a designated Satellite Accumulation Area (SAA), away from incompatible materials.[9]
B. For Solutions (Aqueous or Organic):
-
Container Selection: Obtain a designated container for Halogenated Organic Liquid Waste . Do not mix with non-halogenated waste streams.[9]
-
Labeling: Label the container with "Hazardous Waste" and the full chemical names of all components, including the solvent and its approximate concentration.
-
Transfer: Carefully pour the liquid waste into the container using a funnel to prevent spills.
-
Sealing and Storage: Tightly seal the container. Store it in the SAA, ensuring secondary containment is in place to capture any potential leaks.
Spill Management
Accidents happen, but preparation can mitigate their impact.
-
Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If the spill is small and you are trained to handle it, prevent its spread by using an inert absorbent material like sand, vermiculite, or a commercial chemical spill kit.[3]
-
Collection: Do not use combustible materials like paper towels to absorb large quantities of solvent-based spills. Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: All materials used for cleanup (absorbents, gloves, etc.) must be disposed of as hazardous waste in the same container as the primary chemical.[9]
Critical Incompatibilities
To prevent dangerous reactions, the waste container for this compound must be kept separate from the following classes of chemicals:
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. bucknell.edu [bucknell.edu]
- 9. benchchem.com [benchchem.com]
- 10. angenechemical.com [angenechemical.com]
- 11. collectandrecycle.com [collectandrecycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
